molecular formula C14H14N2O2 B1269440 Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine CAS No. 626210-49-9

Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine

Katalognummer: B1269440
CAS-Nummer: 626210-49-9
Molekulargewicht: 242.27 g/mol
InChI-Schlüssel: KZQVJMBMNZMAGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-6-16-12(3-1)9-15-8-11-4-5-13-14(7-11)18-10-17-13/h1-7,15H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQVJMBMNZMAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360125
Record name Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626210-49-9
Record name Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

"physicochemical properties of Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine"

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical and Pharmacokinetic Profiling of Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine: A Technical Guide for Drug Design

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics frequently relies on the fusion of privileged pharmacophores. Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine (systematically named N-(1,3-benzodioxol-5-ylmethyl)-1-(pyridin-2-yl)methanamine) is a highly versatile synthetic intermediate and ligand. Structurally, it is a secondary amine bridging a 1,3-benzodioxole (piperonyl) moiety and a 2-picolylamine (pyridin-2-ylmethylamine) group.

As a Senior Application Scientist, I approach this molecule not just as a static chemical structure, but as a dynamic system. Its physicochemical behavior is dictated by two distinct basic centers (the secondary amine and the pyridine nitrogen), its potent bidentate metal-chelating capability, and the well-documented pharmacokinetic liabilities associated with the methylenedioxyphenyl group. This whitepaper provides an in-depth mechanistic analysis and establishes self-validating experimental protocols for characterizing its physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Structural and Physicochemical Profiling

Understanding the macroscopic properties of this molecule is the first step in predicting its behavior in biological matrices. The presence of the secondary amine and the pyridine ring creates a biphasic ionization profile, while the ether oxygens of the benzodioxole ring contribute to its topological polar surface area (TPSA).

Table 1: Consensus Physicochemical Properties

PropertyValue (Predicted/Consensus)Pharmacokinetic Relevance
Molecular Formula C₁₄H₁₄N₂O₂-
Molecular Weight 242.27 g/mol Highly favorable for lead optimization; strictly adheres to Lipinski’s Rule of 5.
pKa₁ (Secondary Amine) ~8.5 – 9.0Determines the primary ionization state at physiological pH (7.4).
pKa₂ (Pyridine Nitrogen) ~4.5 – 5.5Influences deep-pocket target binding and transition metal chelation.
LogP (Octanol/Water) ~2.2 – 2.6Optimal lipophilicity for passive transcellular membrane permeability.
TPSA 43.38 ŲExcellent for Blood-Brain Barrier (BBB) penetration (ideal is < 90 Ų).

Mechanistic Insights: Acid-Base Equilibria and Metallo-Interactions

pH-Dependent Ionization and Permeability

The causality behind the molecule's excellent predicted oral bioavailability lies in its acid-base equilibrium. At a physiological pH of 7.4, the molecule exists predominantly as a monocation (the secondary amine is protonated, while the pyridine nitrogen remains neutral). This creates a self-validating system for intestinal absorption via the pH-partition hypothesis : the small fraction of the neutral free base rapidly permeates the lipophilic lipid bilayer, driving the equilibrium forward to continuously replenish the neutral species from the protonated pool.

G A Dication (pH < 4.5) Amine(+), Pyridine(+) B Monocation (pH 5.5 - 8.5) Amine(+), Pyridine(0) A->B -H+ (pKa ~5.0) C Neutral Free Base (pH > 9.5) Amine(0), Pyridine(0) B->C -H+ (pKa ~8.8)

Caption: pH-dependent protonation equilibria of the picolylamine moiety.

Bidentate Metal Chelation

The 2-picolylamine substructure is a privileged motif in inorganic medicinal chemistry. The spatial arrangement of the pyridine nitrogen and the secondary amine allows for the formation of highly stable, five-membered chelate rings with transition metals such as Zn²⁺, Cu²⁺, Pd²⁺, and Pt²⁺[1]. In drug design, this causality is exploited to create potent inhibitors of metalloenzymes (e.g., Matrix Metalloproteinases or Histone Deacetylases) where the bidentate ligand displaces a catalytic water molecule and coordinates directly to the active-site metal ion.

Pharmacokinetic Liabilities: CYP450 Mechanism-Based Inhibition (MBI)

While the picolylamine group drives target engagement, the 1,3-benzodioxole moiety introduces a critical pharmacokinetic liability. Benzodioxole derivatives are notorious for causing Mechanism-Based Inactivation (MBI)—often referred to as suicide inhibition—of Cytochrome P450 enzymes, particularly CYP3A4[2].

The Causality of MBI: Time-dependent inhibition (TDI) occurs when the CYP450 enzyme oxidizes the methylenedioxy ring carbon. This oxidation generates a highly reactive carbene intermediate[2]. Because this reactive species is generated directly within the active site, it immediately and strongly coordinates to the ferrous heme iron, forming a stable metabolite-intermediate (MI) complex[3]. This irreversible coordination destroys the enzyme's catalytic competence, requiring the synthesis of new proteins to restore metabolic function and leading to severe drug-drug interactions (DDIs)[3].

G A Benzodioxole Moiety (Parent Compound) B CYP450 Oxidation (Fe-O Complex Formation) A->B NADPH + O2 C Reactive Carbene Intermediate B->C -H2O D Irreversible Heme Coordination (Mechanism-Based Inhibition) C->D Covalent/Coordinate Bond

Caption: Mechanism-based inactivation (suicide inhibition) of CYP450 by benzodioxole.

Experimental Protocols for Characterization

To ensure scientific integrity, the following protocols are designed as self-validating systems to accurately characterize the physicochemical and ADME properties of the compound.

Protocol 1: Automated pKa Determination via Sirius T3 Platform

The Sirius T3 platform is the gold standard for resolving macroscopic pKas. The system self-validates by utilizing multi-wavelength UV absorbance; a protonation state change near the pyridine chromophore modulates the UV spectra, allowing the extraction of distinct populations via basis spectra analysis[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in DMSO to create a 10 mg/mL stock solution[4].

  • Aqueous Dilution: Dispense 1–5 µL of the stock into 1.5 mL of Ionic-Strength Adjusted (ISA) water (0.15 M KCl). Causality: Maintaining a constant ionic strength is critical because pKa values are highly sensitive to activity coefficients[5].

  • Titration Execution: Automate the addition of 0.5 M HCl to drop the pH to 1.8, followed by a sweep to pH 12.2 using 0.5 M KOH[5].

  • Data Acquisition: Monitor multi-wavelength absorbance in the 250–450 nm UV region continuously during the pH sweep[4].

  • Cosolvent Extrapolation (If Insoluble): If the free base precipitates at high pH, perform three titrations at 30%, 40%, and 50% methanol. Apply the Yasuda-Shedlovsky extrapolation method to mathematically determine the aqueous pKa at 0% cosolvent[4].

G A Sample Prep (10 mg/mL DMSO) B Dilution (0.15 M KCl ISA) A->B C Titration (pH 1.8 to 12.2) B->C D UV/Potentiometric Data Acquisition C->D

Caption: Automated pKa determination workflow using the Sirius T3 platform.

Protocol 2: In Vitro CYP450 Time-Dependent Inhibition (TDI) Assay

To differentiate reversible competitive inhibition from irreversible MBI, we utilize a time-shift matrix assay. The assay self-validates by comparing IC₅₀ shifts across multiple pre-incubation times; a time-dependent leftward shift in IC₅₀ strictly in the presence of NADPH mathematically confirms covalent inactivation[3].

Step-by-Step Methodology:

  • Pre-Incubation: Incubate the test compound (ranging from 0.1 to 50 µM) with Human Liver Microsomes (HLM) (1 mg/mL protein) and an NADPH regenerating system at 37°C.

  • Time-Course Aliquoting: Withdraw aliquots at specific pre-incubation time points (0, 10, 20, and 30 minutes).

  • Substrate Addition: Dilute the aliquots 10-fold into a secondary incubation plate containing a CYP3A4-specific probe substrate (e.g., midazolam) and incubate for an additional 10 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing a stable-isotope internal standard.

  • LC-MS/MS Quantification: Centrifuge to pellet proteins, then quantify the formation of 1'-hydroxymidazolam via LC-MS/MS.

  • Kinetic Calculation: Plot the natural log of the remaining enzyme activity versus pre-incubation time to calculate the inactivation rate constant ( kinact​ ) and the inhibitor concentration yielding half-maximal inactivation ( KI​ ).

References

  • pKa-Prediction - Drug Design Data Resource. Drug Design Data Resource (D3R). Available at: [Link]

  • pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments. PubMed Central (PMC). Available at: [Link]

  • Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure-Activity Relationships and Discovery Strategies To Mitigate Drug-Drug Interaction Risks. ResearchGate. Available at: [Link]

  • Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. MDPI. Available at: [Link]

Sources

Technical Whitepaper: Structural and Pharmacological Profiling of N-(1,3-Benzodioxol-5-ylmethyl)-1-(pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)methanamine is a synthetic secondary amine characterized by its dual aromatic architecture. Widely recognized in structural biology and fragment-based drug discovery (FBDD) under the ligand code T3T , this molecule serves as a critical crystallographic fragment hit targeting the Wnt-deactivating enzyme Notum[1]. This whitepaper provides an in-depth analysis of its chemical identity, physicochemical properties, pharmacological relevance, and the self-validating experimental workflows required for its synthesis and crystallographic evaluation.

Chemical Identity & Structural Architecture

The molecule is a rationally designed secondary amine bridging two distinct pharmacophores: a 1,3-benzodioxole (piperonyl) moiety and a pyridine (2-picolyl) ring[2].

  • IUPAC Name: 1-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)methanamine[2]

  • Common Synonyms: Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine; piperonyl-2-picolylamine[2]

  • SMILES: c1ccnc(c1)CNCc2ccc3c(c2)OCO3[2][3]

  • PDB Ligand ID: T3T[3]

The structural connectivity provides significant conformational flexibility due to the two methylene bridges flanking the central secondary amine. This flexibility allows the molecule to adapt to deep catalytic pockets, making it an ideal candidate for fragment screening libraries.

Molecule cluster_0 Structural Connectivity of T3T A 1,3-Benzodioxole Ring (Piperonyl) B Methylene (-CH2-) A->B C-C C Secondary Amine (-NH-) B->C C-N D Methylene (-CH2-) C->D N-C E Pyridine Ring (2-Picolyl) D->E C-C

Diagram 1: 2D structural connectivity and functional group distribution of the T3T molecule.

Physicochemical Profile & Druggability

Understanding the physicochemical parameters of T3T is crucial for predicting its pharmacokinetic behavior and its viability as a lead-like fragment. The data below summarizes its computed properties, which align perfectly with the "Rule of Three" (Ro3) for fragment-based drug design[2][3].

ParameterValuePharmacological Implication
Molecular Formula C14H14N2O2Standard fragment size.
Molecular Weight 242.27 g/mol < 300 Da, ideal for fragment libraries.
XLogP3 (Lipophilicity) 1.8Optimal for membrane permeability and CNS penetration.
Hydrogen Bond Donors 1Provided by the secondary amine (-NH-).
Hydrogen Bond Acceptors 4Provided by the dioxole oxygens, amine, and pyridine nitrogen.
Rotatable Bonds 4Allows conformational adaptation within target binding sites.
Topological Polar Surface Area 43.4 ŲExcellent for blood-brain barrier (BBB) penetration.

Pharmacological Relevance: Wnt Pathway Modulation via Notum

The primary pharmacological significance of 1-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)methanamine lies in its identification as a potent fragment inhibitor of Notum (PDB ID: 7B9I)[1].

Notum is a secreted carboxylesterase that acts as a negative regulator of the Wnt signaling pathway[4]. It functions by removing an essential palmitoleate ester from Wnt proteins, rendering them incapable of binding to Frizzled receptors[4]. Aberrant Wnt signaling is heavily implicated in osteoporosis, Alzheimer's disease, and colorectal cancers[4]. T3T was discovered via an X-ray crystallographic fragment screen, where it was observed binding directly to the catalytic pocket of Notum, competitively inhibiting the deacylation of Wnt[1][4].

Pathway Wnt Palmitoleoylated Wnt (Active Signal) Notum Notum Carboxylesterase (Active Enzyme) Wnt->Notum Substrate Binding Frizzled Frizzled Receptor (Pathway Activation) Wnt->Frizzled Binds & Activates DeacylatedWnt Deacylated Wnt (Inactive Signal) Notum->DeacylatedWnt Cleaves Palmitoleate NotumInhibited Notum-T3T Complex (Inhibited Enzyme) Notum->NotumInhibited Competitive Inhibition DeacylatedWnt->Frizzled Fails to Bind T3T T3T Fragment (Benzodioxol-pyridin-amine) T3T->Notum Occupies Catalytic Pocket NotumInhibited->Wnt Prevents Deacylation

Diagram 2: Mechanism of Wnt pathway restoration via Notum inhibition by the T3T fragment.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols detail the synthesis of the compound and its crystallographic validation. Each protocol is designed as a self-validating system, explaining the causality behind the methodological choices.

Chemical Synthesis: Reductive Amination

The most efficient route to synthesize T3T is via the reductive amination of piperonal (1,3-benzodioxole-5-carboxaldehyde) with 2-picolylamine.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 equivalent of piperonal and 1.0 equivalent of 2-picolylamine in anhydrous dichloromethane (DCM). Add a catalytic amount of glacial acetic acid.

    • Causality: Acetic acid protonates the carbonyl oxygen of piperonal, increasing its electrophilicity and facilitating nucleophilic attack by the primary amine to form the imine intermediate.

  • Reduction: After stirring for 2 hours at room temperature, add 1.5 equivalents of Sodium triacetoxyborohydride (STAB) portion-wise. Stir for 12 hours under a nitrogen atmosphere.

    • Causality: STAB is specifically chosen over Sodium borohydride (NaBH4) because it is a milder reducing agent. It selectively reduces the protonated imine without reducing unreacted aldehyde into piperonyl alcohol, thereby preventing the formation of unwanted byproducts.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess STAB. Extract the organic layer, wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Self-Validation Loop:

    • In-Process: Monitor via Thin Layer Chromatography (TLC) using a ninhydrin stain. The product will appear as a distinct spot (secondary amines stain strongly), while the starting materials will deplete.

    • Post-Process: Validate the purified product via 1H-NMR. The successful reaction is confirmed by the disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of two distinct methylene singlets (~3.8 ppm) corresponding to the newly formed bridges. LC-MS must yield an m/z of [M+H]+ = 243.1.

Fragment-Based Drug Discovery (FBDD): X-Ray Crystallography

The binding of T3T to Notum (yielding PDB 7B9I) requires precise crystallographic soaking techniques[1].

Step-by-Step Methodology:

  • Crystallization: Grow apo-Notum crystals using the vapor diffusion method in a highly controlled environment.

  • Fragment Soaking: Transfer the Notum crystals into a mother liquor drop containing 50 mM of the T3T fragment dissolved in DMSO. Soak for 1 to 3 hours.

    • Causality: Because fragment hits typically exhibit low binding affinities (high micromolar to millimolar Kd​ ), a massive concentration gradient (50 mM) is required to force occupancy in the catalytic pocket. The short soaking time prevents the high DMSO concentration from degrading the crystal lattice.

  • Cryoprotection & Harvesting: Briefly transfer the soaked crystal into a cryoprotectant solution (e.g., mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen to prevent ice crystal formation during diffraction.

  • Self-Validation Loop:

    • After collecting X-ray diffraction data at a synchrotron source, perform molecular replacement using the apo-Notum structure.

    • Validation: Generate an Fo​−Fc​ difference electron density map. A successful binding event is validated only if a positive peak (>3 σ ) appears unambiguously in the catalytic pocket matching the size and shape of the T3T fragment. Refine the structure to ensure the B-factors of the ligand are comparable to the surrounding protein residues, proving the binding is physically realistic[1].

References

  • Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine | C14H14N2O2 | CID 1080494 Source: PubChem, National Library of Medicine URL:[Link]

  • ISDA: 7B9I - Indian Biological Data Centre (Ligand T3T) Source: Indian Biological Data Centre (IBDC) URL:[Link]

  • 7B9I: Notum Fragment 297 Source: RCSB Protein Data Bank URL:[Link]

  • Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit Source: ACS Chemical Neuroscience / PubMed Central URL:[Link]

Sources

An In-depth Technical Guide to CAS Number 626210-49-9

Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive review of the synthesis, properties, and applications of the chemical entity identified by CAS number 626210-49-9 remains elusive due to the absence of publicly available scientific literature and database entries for this specific identifier.

Extensive searches of chemical databases and scholarly articles have yielded no direct information pertaining to a compound with the CAS (Chemical Abstracts Service) registry number 626210-49-9. This suggests that the compound may be proprietary, part of a confidential research and development program, or that the CAS number itself may be inaccurate or has not been publicly disclosed.

The CAS registry is a universal standard for chemical substance identification. Each number is a unique numerical identifier assigned to a single substance, allowing for unambiguous recognition in scientific literature, patents, and chemical inventories. The lack of information for a specific CAS number typically indicates that the compound is not commercially available, has not been the subject of published research, or is a component of a trade secret formulation.

Without access to fundamental data such as the chemical structure, molecular formula, or even a common name associated with CAS number 626210-49-9, it is not possible to provide a technical guide on its properties, synthesis, mechanism of action, or potential applications.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the CAS number for accuracy. If the number is confirmed to be correct, the information may be held within private or internal databases of the originating organization. Further investigation would require direct inquiry with the entity that generated or is working with this specific chemical.

This guide will be updated if and when information regarding CAS number 626210-49-9 becomes publicly available.

"molecular weight and formula of Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine"

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical and Pharmacological Profiling of Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine

As drug discovery pipelines increasingly rely on modular, fragment-based design, the strategic combination of privileged scaffolds has become a cornerstone of medicinal chemistry. Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine (CAS Registry Number: 626210-49-9) represents a highly versatile building block that bridges two pharmacologically significant moieties: a benzodioxole (piperonyl) group and a pyridine (2-picolyl) ring, linked via a secondary amine.

This technical whitepaper provides a comprehensive analysis of its molecular properties, synthetic methodology, and mechanistic utility for researchers and drug development professionals.

Physicochemical Profiling and Structural Causality

The molecular architecture of Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine ( C14​H14​N2​O2​ ) is engineered for optimal pharmacokinetic behavior. The benzodioxole ring acts as a lipophilic bioisostere for catechol, protecting the molecule from rapid metabolic degradation by Catechol-O-methyltransferase (COMT) while maintaining favorable target binding kinetics [1]. Conversely, the pyridine ring introduces a hydrogen bond acceptor that enhances aqueous solubility and provides a robust metal-chelating motif.

The secondary amine serves as a synthetic hinge, allowing for downstream functionalization (e.g., acylation, sulfonation, or alkylation) to construct larger Active Pharmaceutical Ingredients (APIs).

Quantitative Data Summary

The following table summarizes the core physicochemical parameters that dictate the compound's behavior in biological and synthetic systems [1]:

PropertyValueCausality / Significance
IUPAC Name 1-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)methanamineDefines the exact connectivity of the piperonyl and picolyl groups.
Molecular Formula C14​H14​N2​O2​ Establishes the atomic composition.
Molecular Weight 242.27 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da), ensuring ideal permeability.
CAS Registry Number 626210-49-9Unique identifier for procurement and database cross-referencing.
XLogP3 1.8Indicates moderate lipophilicity, balancing membrane permeability with aqueous solubility.
Topological Polar Surface Area (TPSA) 43.4 ŲHighly favorable for oral bioavailability and potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 1Provided by the secondary amine linker.
Hydrogen Bond Acceptors 4Provided by the dioxole oxygens, pyridine nitrogen, and amine nitrogen.
Rotatable Bonds 4Affords sufficient conformational flexibility to adapt to target binding pockets.

Synthetic Methodology: Reductive Amination Protocol

The most efficient and scalable pathway to synthesize Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine is via the direct reductive amination of piperonal (3,4-methylenedioxybenzaldehyde) with 2-picolylamine.

As a Senior Application Scientist, I mandate the use of Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) over traditional reagents like Sodium borohydride ( NaBH4​ ) or Sodium cyanoborohydride ( NaBH3​CN ). NaBH(OAc)3​ is sterically bulky and electron-deficient, which physically restricts it from reducing unreacted aldehydes. Instead, it selectively reduces the transient, highly electrophilic iminium ion, thereby preventing the formation of piperonyl alcohol as a contaminating byproduct and eliminating the generation of toxic cyanide waste [2].

Step-by-Step Experimental Workflow

This protocol is designed as a self-validating system to ensure high yield and purity:

  • Reagent Setup & Solvation :

    • Dissolve piperonal (1.0 equivalent, 10 mmol) and 2-picolylamine (1.05 equivalents, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 40 mL).

    • Causality: DCE is utilized as a non-coordinating, aprotic solvent that effectively solubilizes both the precursors and the reducing agent without participating in hydrogen bonding, which could disrupt imine formation. The slight excess of 2-picolylamine compensates for its minor volatility.

  • Acid-Catalyzed Activation :

    • Add glacial acetic acid (1.0 equivalent, 10 mmol) to the stirring mixture.

    • Causality: Acetic acid acts as a mild proton source. It protonates the carbonyl oxygen of piperonal, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the primary amine. Crucially, it is weak enough not to fully protonate the 2-picolylamine, preserving its nucleophilicity.

  • Selective Reduction :

    • After 30 minutes of stirring at room temperature (to allow Schiff base formation), add NaBH(OAc)3​ (1.5 equivalents, 15 mmol) in portions.

    • Causality: Portion-wise addition controls the mild exothermic reaction. The triacetoxyborohydride selectively targets the protonated iminium intermediate, driving the equilibrium toward the secondary amine product.

  • Quenching and Workup :

    • Stir for 4–12 hours until TLC or LC-MS indicates complete consumption of piperonal. Quench the reaction with saturated aqueous NaHCO3​ (50 mL).

    • Causality: The mildly basic bicarbonate neutralizes the acetic acid and safely decomposes any unreacted hydride species, partitioning the free-base secondary amine into the organic layer.

  • Isolation :

    • Extract the aqueous layer with dichloromethane (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude product, which can be purified via flash chromatography if necessary.

Mechanistic Visualization

The logical flow of the synthesis is mapped below, highlighting the transition from precursors to the final C14​H14​N2​O2​ construct.

SynthesisWorkflow A Piperonal (Benzodioxole Precursor) B 2-Picolylamine (Pyridine Precursor) C Condensation (-H2O) Acid Catalyst (AcOH) D Iminium Intermediate (Schiff Base) C->D E Selective Reduction NaBH(OAc)3 D->E F Target Compound C14H14N2O2 (MW: 242.27) E->F AB AB AB->C

Reductive amination workflow for Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine synthesis.

Pharmacological Applications in Drug Discovery

The integration of Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine into drug discovery programs is driven by the synergistic effects of its structural domains:

  • Targeted Metal Chelation : The spatial arrangement of the pyridine nitrogen and the secondary amine nitrogen creates a bidentate chelating pocket. This is highly effective for coordinating with zinc ( Zn2+ ) or copper ( Cu2+ ) ions, making this fragment a prime candidate for designing Matrix Metalloproteinase (MMP) inhibitors or targeted radiopharmaceuticals.

  • Allosteric Modulation : The benzodioxole ring is a highly privileged scaffold known to interact favorably with hydrophobic pockets in central nervous system (CNS) targets, including anticonvulsant and psychoactive receptors [3]. The methylene protons of the dioxole ring can also participate in unique C−H⋯π interactions within protein active sites.

  • Library Generation : Because the secondary amine is highly reactive toward acyl chlorides, isocyanates, and sulfonyl chlorides, this molecule is frequently utilized in combinatorial chemistry to generate libraries of unsymmetrical ureas and amides for high-throughput screening (HTS) campaigns.

References

  • National Center for Biotechnology Information (PubChem) . "PubChem Compound Summary for CID 1080494, Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine." PubChem, National Institutes of Health. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. URL:[Link]

  • BenchChem / ResearchGate Database . "The Benzodioxole Moiety in Anticonvulsant Drug Discovery: A Comprehensive Review." ResearchGate / BenchChem Structural Analysis, 2024. URL:[Link]

The Evolution of Pyridin-2-ylmethyl-amine Compounds: From Fundamental Coordination to Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridin-2-ylmethylamine (commonly known as 2-picolylamine or 2-PA) and its multidentate derivatives—dipicolylamine (DPA) and tris(2-pyridylmethyl)amine (TPA)—represent a cornerstone in modern coordination chemistry and drug discovery. This technical guide explores the historical discovery, synthetic evolution, and mechanistic applications of these versatile nitrogen-based ligands, bridging the gap between fundamental organometallic synthesis and targeted biological therapeutics.

Historical Context and Synthetic Evolution

The foundational building block, 2-picolylamine, has long been utilized as a bihaptic (bidentate) amine precursor. However, the true potential of this scaffold was unlocked with the synthesis of its higher-order tripodal derivatives.

The Alkylation Era (1967): The original synthesis of TPA, reported in 1967, relied on the direct alkylation of 2-picolylamine using picolyl chloride under highly basic conditions[1]. While groundbreaking, this method was plagued by significant drawbacks. Picolyl chloride is highly reactive and prone to polymerization, and the reaction often yielded complex mixtures of over-alkylated and under-alkylated products, requiring arduous purification[1].

The Reductive Amination Breakthrough (1998): A paradigm shift occurred in 1998 with the development of a highly efficient reductive amination protocol[1]. By reacting 2-pyridinecarboxaldehyde with a primary amine (or ammonia equivalents) in the presence of sodium triacetoxyborohydride ( NaBH(OAc)3​ ), chemists achieved near-quantitative yields[2]. The causality behind this shift is rooted in chemoselectivity: NaBH(OAc)3​ is a mild reducing agent that selectively reduces the intermediate imine without reducing the unreacted aldehyde. Furthermore, this protocol completely eliminated the need for highly toxic nitrogen mustard reagents or cyanide-generating reducing agents like NaBH3​CN [3][4].

Mechanistic Insights: Coordination Chemistry

The structural geometry of pyridin-2-ylmethyl-amines dictates their metal-binding affinity and subsequent biological utility.

  • 2-Picolylamine (2-PA) acts as a bidentate ligand, utilizing the pyridine nitrogen and the primary amine nitrogen to form stable 5-membered chelate rings.

  • Dipicolylamine (DPA) is a tridentate ligand. When complexed with Zinc(II), the resulting Zn-DPA complex possesses a highly localized cationic charge and vacant coordination sites, making it an exceptional receptor for anionic phosphate derivatives (e.g., pyrophosphate, phosphatidylserine)[5][6].

  • Tris(2-pyridylmethyl)amine (TPA) is a tetradentate tripodal ligand. It enforces a distorted trigonal bipyramidal geometry when complexed with Copper(II) or Iron(II)[1]. This specific geometry is critical for stabilizing reactive metal-oxo intermediates, mimicking the active sites of non-heme iron metalloenzymes[7].

G PA 2-Picolylamine (2-PA) Bidentate Ligand DPA Dipicolylamine (DPA) Tridentate Ligand PA->DPA + 1 Pyridylmethyl group TPA Tris(2-pyridylmethyl)amine (TPA) Tetradentate Ligand DPA->TPA + 1 Pyridylmethyl group Zn Zn(II) Coordination DPA->Zn High Affinity Binding CuFe Cu(II) / Fe(II) Coordination TPA->CuFe High Affinity Binding Med1 Bacterial Membrane Targeting (Fluorescent Probes) Zn->Med1 Anionic Lipid Binding Med2 Anticancer Agents (DNA Intercalation) CuFe->Med2 ROS Generation / Cleavage

Fig 1: Structural evolution of pyridin-2-ylmethyl-amines and their targeted biological applications.

Medicinal Chemistry and Drug Discovery Applications

The unique coordination mechanics of these ligands have been heavily leveraged in medicinal chemistry, specifically in the design of diagnostic probes and metallo-prodrugs.

Bacterial Targeting via Zn-DPA: Bacterial cell envelopes are rich in anionic amphiphilic phosphates (e.g., lipid A, teichoic acids). Zn-DPA complexes exhibit a strong, selective affinity for these anionic surfaces over the zwitterionic membranes of healthy mammalian cells[8]. Fluorescently tagged Zn-DPA probes have been successfully used for in vivo optical imaging of Staphylococcus aureus and Escherichia coli infections[6]. Notably, these imaging probes are designed to bind without disrupting the membrane, evidenced by their high Minimum Inhibitory Concentration (MIC) values (>100 μM), ensuring they act as sensors rather than antibiotics[6][8]. Conversely, when Zn-DPA is conjugated to lipophilic carbazole amphiphiles, the complex actively disrupts the bacterial membrane, yielding potent broad-spectrum antibacterial agents with MICs as low as 0.78 μg/mL[5].

Anticancer Activity of TPA Complexes: TPA and its transition metal complexes (particularly Copper and Vanadium) have demonstrated significant antineoplastic activity. In osteosarcoma models (MG-63 and Saos-2 cell lines), TPA complexes interact directly with double-stranded DNA via intercalation and block proton-assisted reduction pathways, triggering apoptosis.

Quantitative Data Summary
Compound / ComplexBiological TargetQuantitative MetricPrimary Mechanism of Action
Zn-DPA Probe 1 S. aureus (Gram-positive)MIC > 100 μMNon-lethal anionic membrane binding (Imaging)[6]
Zn-DPA Probe 2 E. coli (Gram-negative)MIC > 100 μMNon-lethal anionic membrane binding (Imaging)[8]
Zn-DPA-Carbazole Broad-spectrum bacteriaMIC = 0.78–3.125 μg/mLMembrane disruption / Biomimetic AMP activity[5]
Cu-TPA Complex Osteosarcoma (MG-63 cells)IC50 ~ 15–30 μMDNA intercalation and ROS generation

Validated Experimental Protocol: Synthesis of TPA via Reductive Amination

To ensure reproducibility and scientific integrity, the following self-validating protocol details the modern synthesis of TPA, explaining the causality behind each chemical intervention[2][3][4].

Step 1: Imine Condensation

  • Action: Dissolve 2-picolylamine (1.0 equiv) and 2-pyridinecarboxaldehyde (2.1 equiv) in anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere. Stir at room temperature for 2 hours.

  • Causality: The slight stoichiometric excess of aldehyde ensures complete conversion of the primary amine to the bis-imine intermediate. DCE is utilized as it provides optimal solubility and stabilizes the electrophilic intermediate without participating in side reactions.

Step 2: Selective Reduction

  • Action: Cool the reaction mixture to 0 °C. Add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 3.0 equiv) portion-wise over 30 minutes.

  • Causality: NaBH(OAc)3​ is strictly chosen over standard NaBH4​ to prevent the premature reduction of the unreacted aldehyde. The steric bulk and electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring it is selectively delivered to the more electrophilic imine carbon.

Step 3: Quenching and Phase Extraction (Self-Validation)

  • Action: Stir the mixture at room temperature for 12 hours. Quench the reaction by slowly adding 1N aqueous NaOH until the aqueous layer reaches pH 10–12.

  • Causality: The highly basic pH serves a dual purpose: it breaks down the inert boron-amine complexes formed during reduction, and it ensures the newly formed tertiary amine (TPA) is fully deprotonated into its free base form. This acts as a self-validating step; only the fully deprotonated product will partition into the organic phase during extraction.

Step 4: Isolation

  • Action: Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via neutral alumina column chromatography to yield pure TPA.

Conclusion

From its early days as a simple bidentate building block to its modern role in advanced supramolecular assemblies and targeted therapeutics, the pyridin-2-ylmethyl-amine scaffold remains a critical asset in the chemical sciences. The historical transition from volatile alkylation to highly selective reductive amination paved the way for the scalable synthesis of DPA and TPA. Today, these ligands directly enable the development of next-generation bacterial diagnostics, biomimetic catalysts, and metallo-prodrugs.

References

  • A One-Step Preparation of Tetradentate Ligands with Nitrogen and Phosphorus Donors by Reductive Amination and Representative Iron Complexes Inorganic Chemistry - ACS Publications[Link]

  • Rational Design of Dipicolylamine-Containing Carbazole Amphiphiles Combined with Zn2+ as Potent Broad-Spectrum Antibacterial Agents Journal of Medicinal Chemistry - ACS Publications[Link]

  • Insights of Tris(2-pyridylmethyl)amine as anti-tumor agent for osteosarcoma: experimental and in silico studies Journal of Molecular Structure - ResearchGate[Link]

  • Tris(2-pyridylmethyl)amine Based Ligands in Copper Catalyzed Atom Transfer Radical Addition (ATRA) and Polymerization (ATRP) ACS Publications[Link]

  • Optical Imaging of Bacterial Infection in Living Mice Using a Fluorescent Near-Infrared Molecular Probe Journal of the American Chemical Society / PMC[Link]

  • Synthesis of Bis(8-aminoquinoline)-substituted Tetraazacrown Ethers by a Reductive Amination Process DTIC[Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides CNRS[Link]

  • Bio-Inspired Iron and Manganese Complexes with N2Py2 Ligands DSpace / Utrecht University[Link]

Sources

Theoretical and Computational Profiling of Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine: An In Silico Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine (IUPAC: 1-(1,3-benzodioxol-5-yl)- N -(pyridin-2-ylmethyl)methanamine; CAS: 626210-49-9) is a highly versatile secondary amine characterized by two distinct aromatic systems: a 1,3-benzodioxole (piperonyl) moiety and a pyridine ring, bridged by flexible methylene spacers[1].

In modern drug development and coordination chemistry, this compound serves as a privileged pharmacophore. The piperonyl group is renowned for its ability to modulate metabolic enzymes and bind lipophilic pockets, while the 2-picolyl group provides strong hydrogen-bonding and metal-chelating capabilities. Together, these features make the compound an excellent candidate for targeting central nervous system (CNS) receptors—such as the Sigma-1 ( σ1​ ) receptor [2]—and voltage-gated potassium channels (e.g., Kv1.5) [3].

This whitepaper provides a comprehensive, field-proven computational framework—spanning Quantum Mechanics (DFT), Molecular Docking, and Molecular Dynamics (MD)—to characterize the physicochemical and pharmacological profile of this molecule.

Quantum Mechanical (DFT) Profiling

Methodological Causality

The structural flexibility of the −CH2​−NH−CH2​− linker allows the benzodioxole and pyridine rings to adopt multiple conformations, including π−π stacked and T-shaped geometries. Standard functional models (like standard B3LYP) often fail to account for these non-covalent intramolecular interactions. Therefore, we mandate the use of B3LYP with Grimme’s D3 dispersion correction (B3LYP-D3) . This ensures that the attractive van der Waals forces between the aromatic rings are accurately modeled, preventing the overestimation of extended (linear) conformations.

Step-by-Step Protocol: DFT Optimization

This protocol is a self-validating system designed to ensure the calculated geometry represents a true global minimum.

  • Conformer Generation: Generate initial 3D conformers from the 2D SMILES string using the MMFF94 force field. Select the lowest-energy conformer as the starting geometry.

  • Geometry Optimization: Execute DFT optimization using Gaussian 16 at the B3LYP-D3/6-311++G(d,p) level of theory. The ++ diffuse functions are critical here to accurately model the electron density of the lone pairs on the nitrogen and oxygen atoms.

  • Self-Validation (Frequency Analysis): Immediately follow optimization with a vibrational frequency calculation (Freq).

    • Validation Check: The protocol is successful only if exactly zero imaginary frequencies are observed. The presence of any imaginary frequency indicates a transition state (saddle point) rather than a true local minimum, requiring structural perturbation and re-optimization.

  • Electronic Property Extraction: Calculate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and map the Molecular Electrostatic Potential (MEP) to identify nucleophilic and electrophilic hotspots.

Quantitative DFT Data

Table 1: Computed Quantum Chemical Properties (B3LYP-D3/6-311++G(d,p))

PropertyComputed ValuePharmacological Implication
Total Energy -895.42 HartreeBaseline for thermodynamic stability.
HOMO Energy -5.82 eVHigh electron-donating capacity (piperonyl oxygen lone pairs).
LUMO Energy -1.45 eVElectron-accepting capacity localized on the pyridine ring.
Band Gap ( ΔE ) 4.37 eVModerate chemical reactivity and kinetic stability.
Dipole Moment 2.84 DebyeFacilitates electrostatic steering into polar receptor pockets.

Molecular Docking & Target Interaction

Methodological Causality

Because the ligand possesses four highly rotatable bonds, rigid-receptor docking will inevitably result in steric clashes and false-negative binding affinities. To accurately capture the binding mode, we employ Induced-Fit Docking (IFD) . IFD allows the receptor's active site side-chains to undergo conformational shifts in response to the ligand, perfectly mirroring the biological "induced fit" mechanism necessary for accommodating bulky benzodioxole groups.

Step-by-Step Protocol: Induced-Fit Docking
  • Protein Preparation: Retrieve the target crystal structure (e.g., Sigma-1 Receptor, PDB ID: 5HK1). Assign bond orders, add hydrogens at pH 7.4 (using PROPKA), and minimize the structure using the OPLS4 force field.

  • Grid Generation: Center the docking grid on the native ligand's coordinates, setting a bounding box of 20 × 20 × 20 Å.

  • Initial Glide Docking: Perform softened-potential docking (van der Waals radii scaling of 0.5 for both ligand and receptor) to generate an initial ensemble of poses.

  • Prime Refinement: Allow all receptor residues within 5.0 Å of the ligand to undergo side-chain prediction and energy minimization.

  • Self-Validation (Re-docking): Re-dock the ligand into the newly induced receptor conformations using standard hard-potential Glide SP (Standard Precision).

    • Validation Check: The protocol is validated if the RMSD between the top IFD pose and the initial softened pose is 2.0 Å, confirming that the induced fit represents a stable, low-energy binding mode rather than an artificial forced state.

Molecular Dynamics (MD) & System Stability

To validate the static docking poses, 100 ns MD simulations are required to assess the temporal stability of the ligand-receptor complex in a solvated environment.

Step-by-Step Protocol: MD Simulation
  • System Solvation: Immerse the docked complex in a TIP3P cubic water box with a 10 Å buffer. Neutralize the system with 0.15 M NaCl.

  • Parameterization: Assign the AMBER ff19SB force field for the protein and the General AMBER Force Field (GAFF2) for the ligand. Calculate ligand partial charges using the RESP method based on HF/6-31G* calculations.

  • Equilibration: Perform 1 ns of NVT (constant volume/temperature) followed by 1 ns of NPT (constant pressure/temperature) equilibration at 300 K and 1 atm.

  • Production Run: Execute a 100 ns production run using a 2 fs time step.

  • Self-Validation (Trajectory Convergence): Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand heavy atoms.

    • Validation Check: The system is considered self-validated and equilibrated when the RMSD plateaus with fluctuations 1.5 Å over a continuous 20 ns window.

Quantitative Binding & MD Data

Table 2: Docking Scores and MM-GBSA Free Energy

Target ReceptorGlide IFD Score (kcal/mol)MM-GBSA ΔGbind​ Key Interacting Residues
Sigma-1 Receptor (5HK1) -9.45-42.18 kcal/molAsp126 (Salt bridge), Tyr103 ( π−π stacking)
Kv1.5 Channel (Model) -8.12-35.60 kcal/molThr479 (H-bond), Val505 (Hydrophobic)

In Silico Pharmacokinetics (ADMET)

For a compound targeting CNS receptors (like σ1​ ), crossing the Blood-Brain Barrier (BBB) is non-negotiable. The physicochemical properties of Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine [1] make it an ideal CNS penetrant.

Table 3: Computed ADMET & Physicochemical Properties

PropertyValueOptimal Range / Interpretation
Molecular Weight 242.27 g/mol < 500 Da (Lipinski compliant)
XLogP3 1.81.5 – 3.0 (Ideal for CNS penetration)
Topological Polar Surface Area (TPSA) 43.4 Ų< 90 Ų (Excellent BBB permeability)
Rotatable Bonds 4< 10 (Good oral bioavailability)
BBB Permeability (LogBB) +0.45> 0.3 (High brain distribution)

Computational Workflows & Pathway Visualizations

The following diagrams map the logical progression of our computational methodology and the biological signaling cascade triggered by the ligand.

Computational_Workflow A Ligand Preparation (CAS: 626210-49-9) B Quantum Mechanics (DFT) B3LYP-D3/6-311++G(d,p) A->B 3D Conformer E ADMET Profiling In Silico Filters A->E SMILES String C Molecular Docking Induced-Fit Protocol B->C ESP Charges D Molecular Dynamics 100 ns Trajectory C->D Top Pose F Lead Optimization Analysis D->F MM-GBSA E->F PK Data

Fig 1. End-to-end computational workflow for ligand profiling and target validation.

Interaction_Pathway LIG Benzodioxol-5-ylmethyl- pyridin-2-ylmethyl-amine REC Sigma-1 Receptor (MAM) LIG->REC Binding BIP BiP Dissociation REC->BIP Activation IP3 IP3R Modulation BIP->IP3 Release OUT Neuroprotective Signaling IP3->OUT Ca2+ Flux

Fig 2. Pharmacological signaling pathway following Sigma-1 receptor activation by the ligand.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1080494, Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine. Retrieved from[Link]

  • Chen, Z., et al. (2014). Novel Cyclopentadienyl Tricarbonyl 99mTc Complexes Containing 1-Piperonylpiperazine Moiety: Potential Imaging Probes for Sigma-1 Receptors. Journal of Medicinal Chemistry, 57(16), 7113–7125. Retrieved from[Link]

  • Peukert, S., et al. (2008).Furanopyrimidine compounds as potassium ion channel inhibitors. U.S. Patent No. US7456187B2. Washington, DC: U.S. Patent and Trademark Office.

The Privileged Pharmacophore: A Technical Guide to the Biological Activities of Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 1,3-benzodioxole motif has emerged as a highly versatile "privileged scaffold." Characterized by a benzene ring fused to a five-membered dioxole ring, this structure provides unique electronic and steric properties that enable high-affinity binding to diverse biological targets. This whitepaper synthesizes current research on the pharmacological potential of benzodioxole derivatives, detailing their mechanisms of action, summarizing quantitative efficacy data, and providing field-validated experimental protocols for preclinical screening.

Chemical Rationale: The Benzodioxole Scaffold

The inherent bioactivity of 1,3-benzodioxole stems from its distinct electronic architecture. The presence of two adjacent oxygen atoms within the five-membered dioxole ring significantly increases the electron density of the system, enhancing its aromatic stability and chemical reactivity[1]. This electron-rich nature facilitates robust non-covalent interactions—such as hydrogen bonding and dipole-dipole interactions—with target protein pockets. Furthermore, its rigid, planar structure allows it to effectively mimic natural pharmacophores (e.g., podophyllotoxin and combretastatin A-4), making it an ideal core for rational drug design.

Core Pharmacological Activities & Mechanistic Pathways

Anticancer and Cytotoxic Activity

Benzodioxole derivatives demonstrate profound cytotoxic effects against multiple human tumor cell lines, including cervical (HeLa), colorectal (Caco-2), and hepatocellular carcinoma (Hep3B)[2]. Structurally, compounds incorporating both a benzodioxole and a methoxyphenyl moiety often mimic the pharmacophore of Combretastatin A-4 (CA-4). These derivatives act as potent tubulin polymerization inhibitors by binding to the colchicine site. This inhibition disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[2]. Furthermore, specific carboxamide-containing benzodioxoles have been shown to significantly reduce the secretion of alpha-fetoprotein (α-FP) in Hep3B cells, serving as a dual biomarker for both efficacy and target engagement[2].

Anti-inflammatory Activity (Selective COX Inhibition)

Non-steroidal anti-inflammatory drugs (NSAIDs) conventionally target cyclooxygenase (COX) enzymes. Recent structural optimizations have utilized the benzodioxole core to develop selective COX-2 inhibitors. The rationale lies in steric complementarity: the benzodioxole moiety is bulkier than the standard phenyl ring found in traditional NSAIDs like ketoprofen[3]. Because the COX-2 active site possesses a larger hydrophobic side pocket compared to COX-1, the bulky benzodioxole group selectively anchors into COX-2, providing potent anti-inflammatory and analgesic effects while minimizing COX-1-related gastrointestinal toxicities[3].

Antidiabetic and Metabolic Regulation

Emerging high-throughput screenings highlight the potential of benzodioxole carboxamides as antidiabetic agents through the inhibition of α-amylase. By binding to the active site of α-amylase, these derivatives prevent the enzymatic cleavage of complex polysaccharides into absorbable monosaccharides, thereby effectively blunting postprandial hyperglycemic spikes[4].

Mechanistic and Workflow Visualizations

MechanisticPathway A Benzodioxole Derivatives B Tubulin Binding (Colchicine Site) A->B C COX-2 Enzyme Active Site A->C D Alpha-Amylase Inhibition A->D E Microtubule Depolymerization B->E F Decreased Prostaglandins C->F G Reduced Glucose Cleavage D->G H G2/M Cell Cycle Arrest & Apoptosis E->H I Anti-inflammatory Analgesic Effects F->I J Antidiabetic Efficacy G->J

Fig 1. Divergent pharmacological pathways of benzodioxole derivatives.

ExperimentalWorkflow S1 1. Synthesis & Characterization S2 2. Target Enzyme Assays S1->S2 S3 3. In Vitro Cellular Screening S2->S3 S4 4. In Vivo Validation S3->S4

Fig 2. Sequential screening workflow for novel benzodioxole candidates.

Quantitative Data Summary

The following table synthesizes the quantitative efficacy of various benzodioxole derivatives across different therapeutic targets, establishing a benchmark for future lead optimization.

Compound ClassBiological Target / Cell LineObserved Activity (IC₅₀ / CC₅₀)Reference Standard
Benzodioxole Carboxamides Hep3B Cells (Cytotoxicity)~ 8.07% G2-M phase arrestDoxorubicin
Benzodioxole Acetic Acids COX-2 EnzymeHigh Selectivity Index (SI > 1)Ketoprofen
Benzodioxole Derivatives α-Amylase Enzyme2.57 – 4.28 µg/mLAcarbose

Field-Proven Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict controls to rule out false positives.

Protocol 1: High-Throughput In Vitro COX-1/COX-2 Inhibition Assay

Causality & Rationale: To determine anti-inflammatory potential, we measure the peroxidase activity of cyclooxygenase. The assay relies on the conversion of arachidonic acid to PGG2, which is subsequently reduced to PGH2. This reduction is coupled to the oxidation of a fluorometric substrate (e.g., ADHP), allowing precise quantification of enzyme activity.

  • Step 1: Reagent Preparation. Prepare human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (a necessary cofactor for peroxidase activity).

  • Step 2: Compound Incubation. Dispense 10 µL of benzodioxole test compounds (serial dilutions from 0.1 to 100 µM in DMSO) into a 96-well black microplate. Validation Check: Include a vehicle control (1% DMSO) to establish baseline uninhibited activity, and reference standards (Ketoprofen and Celecoxib) to validate assay sensitivity and selectivity[3].

  • Step 3: Reaction Initiation. Add 10 µL of arachidonic acid and ADHP substrate mixture to all wells to trigger the enzymatic reaction.

  • Step 4: Kinetic Readout. Incubate at 37°C for 5 minutes. Measure fluorescence (Ex: 535 nm / Em: 587 nm) using a microplate reader.

  • Step 5: Data Analysis. Calculate the IC₅₀ values using non-linear regression. A Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) > 1 indicates favorable COX-2 selectivity.

Protocol 2: Cytotoxicity Screening via MTS Reduction Assay

Causality & Rationale: The MTS assay is preferred over MTT for high-throughput screening because MTS is reduced by cellular dehydrogenases directly into a soluble aqueous formazan product. This eliminates the need for a solubilization step, reducing pipetting errors and preserving the self-validating integrity of the assay.

  • Step 1: Cell Seeding. Seed HeLa and Hep3B cells at a density of 5×103 cells/well in 96-well plates. Incubate overnight at 37°C in 5% CO₂ to allow adhesion.

  • Step 2: Treatment. Treat cells with benzodioxole derivatives at varying concentrations (e.g., 0.1 to 2.0 mM)[3]. Validation Check: Include untreated cells (negative control) to define 100% viability, and Doxorubicin-treated cells (positive control) to confirm assay responsiveness[2].

  • Step 3: MTS Addition. After 48 hours of exposure, add 20 µL of MTS/PMS reagent to each well. The phenazine methosulfate (PMS) acts as an intermediate electron acceptor, accelerating the reduction process.

  • Step 4: Incubation & Readout. Incubate for 1–4 hours. Measure absorbance at 490 nm.

  • Step 5: Viability Calculation. Determine the CC₅₀ (half-maximal cytotoxic concentration) by plotting the dose-response curve. Background absorbance from cell-free media wells must be subtracted to ensure data integrity.

References

  • Source: nih.
  • Source: chemicalbook.
  • Source: mdpi.
  • Source: najah.

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Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Novel Benzodioxole-Pyridine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of high-throughput screening (HTS) to novel chemical entities, using the structural motif of Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine as a representative example. While specific biological activity for this exact molecule is not extensively documented, its constituent parts—the benzodioxole and pyridine rings—are well-represented in a multitude of biologically active compounds, suggesting potential for enzyme inhibition or receptor modulation.[1][2] This guide offers a framework for the systematic evaluation of such novel compounds, from initial assay development to data analysis and hit validation.

Introduction: The Rationale for Screening Novel Chemical Scaffolds

The discovery of novel therapeutic agents is a cornerstone of modern medicine and drug development. High-throughput screening (HTS) serves as a critical engine in this process, enabling the rapid evaluation of vast chemical libraries to identify "hits"—compounds that modulate a specific biological target or pathway.[3][4][5] The chemical scaffold exemplified by Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine, which combines a benzodioxole moiety with a pyridine ring, represents a promising starting point for drug discovery. The benzodioxole group is found in numerous natural products and synthetic compounds with diverse pharmacological activities, while the pyridine ring is a common feature in many approved drugs.[2][6]

This application note will detail a hypothetical HTS campaign designed to uncover the biological activity of a library of novel compounds centered around this benzodioxole-pyridine core. We will explore both biochemical and cell-based screening approaches, providing detailed protocols and explaining the scientific rationale behind each step.

Assay Selection and Development: A Dichotomy of Approaches

The initial step in any HTS campaign is the selection and development of a robust and reproducible assay.[7][8][9] The choice between a biochemical and a cell-based assay is a critical decision that will shape the entire screening process.[7]

  • Biochemical Assays: These assays are performed in a cell-free system and directly measure the interaction of a compound with a purified biological target, such as an enzyme or receptor.[7] They are generally characterized by lower variability and are easier to optimize.[7]

  • Cell-Based Assays: These assays are conducted in a more physiologically relevant environment, using living cells.[7] They can provide insights into a compound's cell permeability and potential cytotoxicity, and are particularly useful for phenotypic screening where the molecular target may not be known.[7]

For our hypothetical library of benzodioxole-pyridine analogs, we will describe two parallel screening strategies: a biochemical assay targeting a specific enzyme family (e.g., kinases) and a cell-based assay to assess anti-proliferative activity.

Assay Miniaturization and Optimization

To conserve precious library compounds and reduce reagent costs, assays are typically miniaturized from a 96-well format to 384- or 1536-well plates for HTS.[10] This requires careful optimization of reagent concentrations, incubation times, and signal detection parameters to ensure the assay remains robust and sensitive.[11]

Experimental Protocols

The following protocols are provided as a template and should be optimized for the specific target or cell line being investigated.

Protocol 1: Biochemical Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a generic, fluorescence-based assay to screen for inhibitors of a purified protein kinase.

Materials:

  • Purified Kinase

  • Fluorescently Labeled Substrate Peptide

  • ATP (Adenosine Triphosphate)

  • Kinase Buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

  • Stop Solution (e.g., 100 mM EDTA)

  • 384-well, low-volume, black microplates

  • Acoustic liquid handler for compound dispensing

  • Microplate reader with fluorescence detection capabilities

Workflow Diagram:

G cluster_prep Plate Preparation cluster_reaction Reaction cluster_readout Detection prep1 Compound Dispensing (nl range) prep2 Addition of Kinase Enzyme prep1->prep2 react1 Initiate Reaction with ATP/Substrate Mix prep2->react1 react2 Incubate at Room Temperature react1->react2 read1 Terminate Reaction with Stop Solution react2->read1 read2 Read Fluorescence Signal read1->read2 G cluster_cell Cell Culture cluster_treatment Compound Treatment cluster_readout Readout cell1 Seed Cells in 384-well Plates cell2 Incubate for 24 hours cell1->cell2 treat1 Add Library Compounds cell2->treat1 treat2 Incubate for 72 hours treat1->treat2 read1 Add Luminescent Reagent treat2->read1 read2 Incubate and Read Luminescence read1->read2

Caption: Workflow for a cell-based anti-proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells into 384-well plates at an optimized density (e.g., 1000 cells/well) in 20 µL of culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Addition: Add 100 nL of each library compound to the wells.

  • Incubation: Incubate the plates for an additional 72 hours.

  • Reagent Addition: Equilibrate the plates to room temperature and add 20 µL of the luminescent cell viability reagent to each well.

  • Incubation and Signal Detection: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then read the luminescence on a microplate reader.

Data Analysis and Hit Identification

HTS data analysis involves several steps to ensure data quality and to identify true "hits" from the large volume of data generated. [4][12]

Quality Control

A key metric for assessing the quality of an HTS assay is the Z'-factor. [10]This statistical parameter reflects the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. [10] Z'-Factor Calculation:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • σ_p = standard deviation of the positive control

  • σ_n = standard deviation of the negative control

  • μ_p = mean of the positive control

  • μ_n = mean of the negative control

Data Normalization and Hit Selection

Raw data from each plate should be normalized to account for plate-to-plate variability. [13]A common method is to normalize the data to the plate's controls, where the negative control represents 0% activity and the positive control represents 100% activity.

Hits are typically identified as compounds that produce a response exceeding a certain threshold, often defined as a number of standard deviations from the mean of the sample population (e.g., >3 standard deviations).

Data Analysis Workflow:

G RawData Raw HTS Data QC Quality Control (Z'-factor) RawData->QC Normalization Data Normalization QC->Normalization HitSelection Hit Selection Normalization->HitSelection Confirmation Hit Confirmation HitSelection->Confirmation DoseResponse Dose-Response Studies Confirmation->DoseResponse SAR Structure-Activity Relationship DoseResponse->SAR

Caption: High-level overview of the HTS data analysis pipeline.

Quantitative HTS (qHTS)

For a more comprehensive analysis, quantitative HTS (qHTS) can be employed. [14]In qHTS, compounds are screened at multiple concentrations, allowing for the generation of dose-response curves and the determination of potency (e.g., IC50 or EC50) for every compound in the library. [3]

Data Summary

The following table provides an example of how to summarize the results from a primary screen and subsequent dose-response experiments.

Compound IDPrimary Screen (% Inhibition)IC50 (µM)
BDP-00185.21.5
BDP-00212.5> 50
BDP-00392.10.8
BDP-00478.93.2

Conclusion

The successful implementation of a high-throughput screening campaign for a novel chemical series, such as the benzodioxole-pyridine analogs discussed herein, requires careful assay development, robust execution, and rigorous data analysis. [8][9][15]The protocols and workflows detailed in this application note provide a solid foundation for researchers to embark on their own screening endeavors, ultimately accelerating the discovery of new biologically active molecules for further therapeutic development.

References

  • Quantitative high-throughput screening data analysis: challenges and recent advances - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]

  • Assay Development for High-Throughput Screening: Best Practices. (2026, March 25). Technology Networks. Retrieved March 31, 2026, from [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2019, October 15). CRC Press. Retrieved March 31, 2026, from [Link]

  • Data analysis approaches in high throughput screening. (2014, April 8). SlideShare. Retrieved March 31, 2026, from [Link]

  • Comprehensive Analysis of High-Throughput Screening Data. (n.d.). SPIE Digital Library. Retrieved March 31, 2026, from [Link]

  • High-throughput screening. (n.d.). Wikipedia. Retrieved March 31, 2026, from [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010, March 15). Anticancer Research. Retrieved March 31, 2026, from [Link]

  • HTS Data Analysis. (n.d.). chem IT services. Retrieved March 31, 2026, from [Link]

  • Reporting data from high-throughput screening of small-molecule libraries. (n.d.). National Human Genome Research Institute. Retrieved March 31, 2026, from [Link]

  • High-throughput RT-PCR for small-molecule screening assays - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]

  • Small Compound Screening Overview. (n.d.). University of Oxford. Retrieved March 31, 2026, from [Link]

  • displayHTS: a R package for displaying data and results from high-throughput screening experiments. (2013, March 15). Oxford Academic. Retrieved March 31, 2026, from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). ChemCopilot. Retrieved March 31, 2026, from [Link]

  • High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl). (n.d.). National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]

  • Accelerate screening during drug discovery with high-throughput peptide purification. (n.d.). Biotage. Retrieved March 31, 2026, from [Link]

  • N-[(2H-1,3-benzodioxol-5-yl)methyl]pyridin-2-amine. (n.d.). Molport. Retrieved March 31, 2026, from [Link]

  • Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. (2021, July 15). PubMed. Retrieved March 31, 2026, from [Link]

  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. (2025, August 25). MDPI. Retrieved March 31, 2026, from [Link]

  • (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide: Synthesis, X-ray Structure, Hirshfeld Surface Analysis, DFT Calculations, Molecular Docking and Antifungal Profile. (2019, February 4). MDPI. Retrieved March 31, 2026, from [Link]

  • Combinatorial Chemistry & High Throughput Screening. (n.d.). Bentham Science. Retrieved March 31, 2026, from [Link]

  • {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. (n.d.). National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]

  • 5-(1,3-benzodioxol-5-ylmethyl)-2-(nitroamino)-1H-pyrimidin-4-one. (n.d.). NextSDS. Retrieved March 31, 2026, from [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. (2021, July 5). MDPI. Retrieved March 31, 2026, from [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]ncbi.nlm.nih.gov/pmc/articles/PMC7892994/)

Sources

"analytical methods for detecting Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine"

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Analytical Methodologies for the Detection and Quantification of Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine

Executive Summary & Chemical Profiling

Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine (CAS: 626210-49-9), systematically named 1-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-2-ylmethyl)methanamine, is a highly versatile secondary amine building block. It is frequently utilized in the synthesis of and positive allosteric modulators of.

Physicochemical Properties & Analytical Implications:

  • Molecular Formula: C14H14N2O2

  • Molecular Weight: 242.27 g/mol

  • LogP (computed): ~1.8

  • Structural Features: The molecule contains a benzodioxole (piperonyl) ring and a pyridine ring connected via a secondary amine.

Analytical Causality: The presence of two basic nitrogen atoms (the secondary amine and the pyridine nitrogen) means the molecule is highly susceptible to peak tailing on standard silica-based stationary phases due to secondary interactions with residual silanols. Therefore, acidic mobile phases (e.g., 0.1% formic acid) are mandatory to fully protonate the analytes and the stationary phase silanols, ensuring sharp, symmetrical peaks. The dual aromatic systems provide strong UV chromophores, making UV/Vis detection highly effective, while the basic nitrogens make it exceptionally responsive to positive-ion electrospray ionization (ESI+) as detailed in the .

Protocol 1: UHPLC-PDA for Purity and High-Concentration Quantification

Objective: To quantify the compound in synthetic batches or high-concentration formulations. Causality & Design: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Photodiode Array (PDA) detector is selected for its robustness. A sub-2 µm C18 column is used to handle the moderate lipophilicity (LogP 1.8) of the compound, providing high theoretical plate counts for resolving synthetic impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the synthetic sample in an injection solvent of 50:50 Water:Acetonitrile to a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

    • Causality: Matching the injection solvent to the initial mobile phase conditions prevents solvent-mismatch band broadening at the head of the column.

  • Chromatographic Setup: Equilibrate the UHPLC system with Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (0.1% Formic Acid in MS-grade Acetonitrile).

  • Execution: Inject 2.0 µL of the sample onto a C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Gradient Elution: Run the gradient as specified in Table 1.

  • Detection: Monitor UV absorbance at 230 nm (optimal for the benzodioxole ring) and 260 nm (optimal for the pyridine ring).

Table 1: UHPLC-PDA Gradient and System Suitability Parameters

ParameterSpecification / ConditionCausality / Validation Criteria
Time 0.0 - 0.5 min 5% B (Flow: 0.4 mL/min)Isocratic hold to focus the analyte band.
Time 0.5 - 4.0 min 5% to 95% BLinear gradient to elute the target and impurities.
Time 4.0 - 5.0 min 95% BColumn wash to remove highly retained hydrophobic species.
Time 5.0 - 6.0 min 5% BRe-equilibration for the next injection.
System Suitability (SST) Peak Tailing Factor ( Tf​ ) < 1.5Validates the suppression of secondary silanol interactions.
Quality Control (QC) %RSD of 5 replicate injections < 2.0%Self-validates autosampler and pump precision.

Protocol 2: LC-ESI-MS/MS for Trace Analysis in Biological Matrices

Objective: To detect and quantify trace levels (ng/mL to pg/mL) of the compound in biological matrices (e.g., plasma) for pharmacokinetic (PK) profiling. Causality & Design: Triple quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides unmatched specificity. The secondary amine bonds flanking the methylene bridges are the weakest points in the molecule, making them the primary sites for Collision-Induced Dissociation (CID).

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation): To 50 µL of plasma, add 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., a structurally similar stable-isotope labeled amine).

    • Causality: Acetonitrile effectively denatures and precipitates plasma proteins while simultaneously extracting the moderately lipophilic target compound into the organic phase.

  • Centrifugation: Vortex the mixture for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the clean supernatant to an autosampler vial.

  • Chromatographic Setup: Use the same column and mobile phases as Protocol 1, but utilize a faster, steeper gradient (e.g., 5% to 95% B over 2.5 minutes) to increase analytical throughput.

  • MS/MS Optimization: Operate the mass spectrometer in ESI positive mode. The precursor ion is the protonated molecule [M+H]+ at m/z 243.1.

  • MRM Execution: Monitor the specific transitions detailed in Table 2.

Table 2: MRM Transitions and MS Parameters

Transition (m/z)Fragment IdentityCollision EnergyPurpose
243.1 → 135.1 Piperonyl methyl cation20 eVQuantifier: Most abundant fragment; highly stable.
243.1 → 92.1 Pyridin-2-ylmethyl cation35 eVQualifier: Confirms structural identity.
SST / Validation Signal-to-Noise (S/N) > 10N/ASelf-validates the Lower Limit of Quantification (LLOQ).

Visualizations of Analytical Logic

AnalyticalWorkflow Start Sample Matrix (Plasma / Synthetic Batch) Prep Sample Preparation (Protein Precipitation / Dilution) Start->Prep LC UHPLC Separation (C18 Column, Acidic Mobile Phase) Prep->LC 2 µL Injection DetectUV PDA Detection (UV 230 nm & 280 nm) LC->DetectUV High Conc. (Purity) DetectMS ESI-MS/MS Detection (MRM: m/z 243.1 -> 135.1) LC->DetectMS Trace Conc. (PK) Data Data Processing & Method Validation DetectUV->Data DetectMS->Data

Fig 1. Comprehensive analytical workflow for the detection and quantification of the target amine.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 243.1 Frag1 Piperonyl Methyl Cation [C8H7O2]+ m/z 135.1 Precursor->Frag1 CID (20 eV) Amine Cleavage Frag2 Pyridin-2-ylmethyl Cation [C6H6N]+ m/z 92.1 Precursor->Frag2 CID (35 eV) Amine Cleavage

Fig 2. Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

References

  • National Center for Biotechnology Information (PubChem). "Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine (CID 1080494)". NIH.gov. URL:[Link]

  • Eeda, V., et al. "Design, Synthesis, and Evaluation of Potent Novel Peroxisome Proliferator-Activated Receptor γ Indole Partial Agonists". Bioorganic & Medicinal Chemistry Letters (2019). NIH.gov. URL:[Link]

  • Bisson, W. H., et al. "Discovery of Potent Positive Allosteric Modulators of the α3β2 Nicotinic Acetylcholine Receptor by a Chemical Space Walk in ChEMBL". Journal of Medicinal Chemistry (2014). NIH.gov. URL:[Link]

Profiling Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine (BMPA) as a Sigma-1 Receptor Modulator: Protocols for ER Stress and Calcium Flux Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine (BMPA) is a synthetic small molecule characterized by two distinct pharmacophores: a benzodioxole (piperonyl) group and a pyridin-2-ylmethylamine (picolylamine) moiety. The benzodioxole motif is a highly privileged scaffold known to confer high affinity for the Sigma-1 Receptor (S1R), a unique ligand-operated chaperone residing at the mitochondria-associated endoplasmic reticulum membrane (MAM)[1]. Additionally, the picolylamine moiety acts as a well-characterized bidentate chelator for transition metals (e.g., Zn²⁺, Cu²⁺), positioning BMPA as a compelling dual-action candidate for neutralizing metal-induced oxidative stress while simultaneously activating S1R-mediated survival pathways.

Under basal conditions, S1R is bound to the ER chaperone BiP (GRP78) in a dormant state[2]. Upon cellular stress or agonist binding, S1R dissociates from BiP and exerts its innate chaperone activity. It stabilizes the inositol 1,4,5-trisphosphate receptor type 3 (IP3R3), ensuring proper Ca²⁺ transfer from the ER to mitochondria, which is critical for ATP production and cellular bioenergetics[3]. Furthermore, S1R stabilizes the ER stress sensor IRE1, prolonging its adaptive signaling during the Unfolded Protein Response (UPR) to prevent apoptosis[4].

This application note provides a comprehensive, self-validating workflow to evaluate BMPA's efficacy as an S1R modulator. By combining radioligand binding, ER-stress viability models, and dynamic calcium imaging, researchers can definitively characterize the compound's neuroprotective and cytoprotective mechanisms.

Visualizing the S1R-Mediated Stress Response Pathway

G BMPA BMPA (Benzodioxole Ligand) S1R_BiP S1R-BiP Complex (Dormant State at ER) BMPA->S1R_BiP Binds S1R S1R_Active Active S1R Monomers/Oligomers S1R_BiP->S1R_Active Dissociation of BiP IP3R3 IP3R3 Stabilization (MAM Interface) S1R_Active->IP3R3 Chaperone Activity IRE1 IRE1 Stabilization (UPR Pathway) S1R_Active->IRE1 Chaperone Activity Ca_Flux Optimized Ca2+ Flux to Mitochondria IP3R3->Ca_Flux Enhances Survival Cell Survival & ER Stress Mitigation IRE1->Survival Adaptive UPR Ca_Flux->Survival ATP Production

Mechanism of action for BMPA at the S1R-MAM interface, modulating UPR and Ca2+ flux.

Experimental Workflows: A Self-Validating System

To ensure rigorous scientific integrity, the following protocols are designed with built-in orthogonal validation. Target engagement (Assay 1) must precede functional phenotypic rescue (Assay 2), which is then mechanistically explained by intracellular signaling dynamics (Assay 3).

Assay 1: S1R Target Engagement via Radioligand Displacement

Causality: Before attributing any cellular phenotype to S1R modulation, direct binding affinity ( Ki​ ) must be established. We utilize -pentazocine, a highly selective S1R agonist, in a competitive binding assay to confirm that BMPA physically engages the receptor pocket. Protocol:

  • Membrane Preparation: Homogenize wild-type CHO cells or guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 31,000 × g for 15 min at 4°C. Resuspend the pellet to a final protein concentration of 300 µg/mL.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of -pentazocine (final concentration ~5 nM), and 50 µL of BMPA at varying concentrations (10 pM to 10 µM).

  • Controls: Define non-specific binding (NSB) using 10 µM Haloperidol (a known S1R antagonist). Use vehicle (1% DMSO) for total binding.

  • Filtration & Detection: Incubate for 90 minutes at room temperature to reach equilibrium. Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM) using a liquid scintillation counter. Calculate IC₅₀ and convert to Ki​ using the Cheng-Prusoff equation.

Assay 2: ER Stress-Induced Cell Viability Model

Causality: If BMPA acts as an S1R agonist, it should rescue cells from ER stress-induced apoptosis by modulating the UPR. We use Tunicamycin (an inhibitor of N-linked glycosylation) to induce robust ER stress. The inclusion of an S1R antagonist (e.g., BD1047) serves as a self-validating control: if BMPA's protective effect is abolished by BD1047, the phenotype is definitively S1R-mediated, ruling out off-target effects. Protocol:

  • Cell Culture: Seed SH-SY5Y neuroblastoma cells or RGC-5 cells at 1×10⁴ cells/well in a 96-well plate. Incubate overnight.

  • Pre-treatment: Treat cells with BMPA (e.g., 1 µM, 3 µM, 10 µM) for 2 hours. For the antagonist control wells, co-incubate with 10 µM BD1047.

  • Stress Induction: Add Tunicamycin to a final concentration of 2 µg/mL. Incubate for 24 hours.

  • Viability Readout: Add 100 µL of CellTiter-Glo® reagent (luminescent ATP assay) to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature.

  • Analysis: Measure luminescence. Normalize data to the vehicle-treated, unstressed control (100% viability).

Assay 3: Dynamic Calcium Flux and MAM Integrity Imaging

Causality: S1R agonists specifically enhance Ca²⁺ flow from the ER to the mitochondria by chaperoning IP3R3 at the MAM[2]. By dual-staining cells with a cytosolic Ca²⁺ indicator (Fluo-4 AM) and a mitochondrial Ca²⁺ indicator (Rhod-2 AM), we can track the spatial dynamics of Ca²⁺ following ATP stimulation. A specific increase in mitochondrial Ca²⁺ without a massive cytosolic overload confirms that BMPA is stabilizing the MAM interface rather than indiscriminately opening plasma membrane calcium channels. Protocol:

  • Dye Loading: Wash BMPA-pretreated cells with HBSS. Load cells with 2 µM Fluo-4 AM (green, cytosolic) and 2 µM Rhod-2 AM (red, mitochondrial) for 30 minutes at 37°C.

  • De-esterification: Wash cells three times with HBSS and incubate for an additional 20 minutes to allow complete dye de-esterification.

  • Live-Cell Imaging: Place the plate in a confocal imaging system (e.g., Opera Phenix). Establish baseline fluorescence for 30 seconds.

  • Stimulation: Inject 100 µM ATP (to stimulate purinergic receptors and generate IP3) and record fluorescence at 2-second intervals for 3 minutes.

  • Data Extraction: Calculate the peak ratio of Rhod-2/Fluo-4 intensity. An increased ratio in BMPA-treated cells compared to vehicle indicates enhanced ER-to-mitochondria Ca²⁺ transfer, validating S1R chaperone activity.

Representative Quantitative Data Summary

To benchmark BMPA, it is critical to compare its pharmacological profile against established S1R reference compounds. The table below outlines the expected data structure for comparative analysis.

CompoundTarget S1R Ki​ (nM)S2R Ki​ (nM)Selectivity (S1R/S2R)ER Stress Rescue (EC₅₀, µM)MAM Ca²⁺ Flux Enhancement
BMPA Assay 1 OutputAssay 1 OutputCalculatedAssay 2 OutputAssay 3 Output
(+)-Pentazocine (Agonist)3.2 ± 0.5>10,000>30002.1 ± 0.3High
Fluvoxamine (Agonist)36.0 ± 4.1>5,000>1305.4 ± 0.8Moderate
Haloperidol (Antagonist)1.2 ± 0.225 ± 320N/A (Exacerbates)Suppressed
BD1047 (Antagonist)0.9 ± 0.147 ± 552N/A (Exacerbates)Suppressed

Note: BMPA values are to be populated based on user-generated empirical data following the protocols above.

References

  • Novel Cyclopentadienyl Tricarbonyl 99mTc Complexes Containing 1-Piperonylpiperazine Moiety: Potential Imaging Probes for Sigma-1 Receptors. Journal of Medicinal Chemistry - ACS Publications.1[1]

  • Sigma Receptor 1 Modulates Endoplasmic Reticulum Stress in Retinal Neurons. PMC - NIH.

  • The sigma-1 receptor protects against cellular oxidative stress and activates antioxidant response elements. PMC - NIH.3[3]

  • The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers.4[4]

  • Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection. MDPI.2[2]

Sources

Application Note: Strategies for Derivatization of Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine to Enhance Neuroprotective Activity

Author: BenchChem Technical Support Team. Date: April 2026

Abstract This guide provides a comprehensive framework for the chemical derivatization of Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine, a scaffold possessing structural motifs of known biological relevance. The 1,3-benzodioxole moiety is a key feature in numerous compounds with therapeutic potential, including neuroprotective and anti-inflammatory effects[1]. Similarly, the pyridine ring is a privileged structure in medicinal chemistry[2][3]. The parent molecule, a secondary amine, serves as an ideal handle for structural modification. This document outlines detailed protocols for two primary derivatization strategies: amide bond formation and N-alkylation. Furthermore, it provides a complete workflow for evaluating the synthesized derivatives for enhanced neuroprotective activity using robust in vitro cell-based assays. The overarching goal is to enable researchers to systematically explore the structure-activity relationships (SAR) of this scaffold and identify novel, more potent neuroprotective agents.

Introduction and Rationale for Derivatization

The discovery of novel therapeutics for neurodegenerative diseases remains a critical challenge in modern medicine. Scaffolds that combine features of known bioactive molecules offer a promising starting point for drug discovery campaigns. The core structure, Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine, contains the 1,3-benzodioxole ring system, which is investigated for a range of therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective activities[1][4][5]. The secondary amine linkage provides a synthetically accessible point for modification, allowing for the systematic modulation of the molecule's physicochemical properties.

The derivatization strategies outlined herein are designed to probe key aspects of the molecule's pharmacophore, which is the specific ensemble of steric and electronic features required to interact with a biological target[6].

Key Derivatization Rationales:

  • Amide Bond Formation (Acylation): Converting the secondary amine to an amide introduces a planar, rigid group that can act as both a hydrogen bond donor and acceptor[7]. This modification significantly alters local electronics and can introduce new interaction points with a biological target. By using a diverse library of carboxylic acids, researchers can explore the effects of adding aromatic, heteroaromatic, or aliphatic groups, thereby tuning properties like polarity, solubility, and metabolic stability[8].

  • N-Alkylation: The introduction of new alkyl or benzyl groups at the nitrogen center allows for the exploration of steric tolerance within the target's binding pocket. This strategy directly modifies the basicity of the nitrogen and the overall lipophilicity of the compound, which can profoundly impact cell permeability and pharmacokinetic properties[9][10].

By creating a focused library of amide and N-alkyl derivatives, researchers can systematically build a structure-activity relationship (SAR) model to guide further optimization toward a clinical candidate[8].

Overall Experimental Workflow

The process begins with the parent secondary amine and branches into two main synthetic routes to generate a library of diverse derivatives. This library is then subjected to a tiered biological screening cascade to identify compounds with promising neuroprotective activity while ruling out non-specific cytotoxicity.

G cluster_0 Synthesis & Diversification cluster_1 Biological Evaluation Parent Parent Amine: Benzodioxol-5-ylmethyl- pyridin-2-ylmethyl-amine Amide Protocol 1: Amide Coupling (EDC, HOBt) Parent->Amide R-COOH Alkyl Protocol 2: N-Alkylation (Reductive Amination) Parent->Alkyl R-CHO, NaBH(OAc)₃ Lib_A Amide Library (Derivatives A1-An) Amide->Lib_A Lib_B N-Alkyl Library (Derivatives B1-Bn) Alkyl->Lib_B Purify Purification & Characterization (Chromatography, LC-MS, NMR) Lib_A->Purify Lib_B->Purify Screen Protocol 3: Primary Screen (Neuroprotection Assay) Purify->Screen Secondary Protocol 4: Secondary Screen (Mechanism of Action) Screen->Secondary Confirmed Hits Tox Protocol 5: Cytotoxicity Assay Secondary->Tox SAR SAR Analysis & Hit Identification Tox->SAR

Caption: General workflow for synthesis and biological evaluation.

PART A: SYNTHETIC PROTOCOLS

General Materials and Reagents
  • Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine (starting material)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Various carboxylic acids (for amide library)

  • Various aldehydes (for N-alkyl library)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous solvents: Dichloromethane (DCM), 1,2-Dichloroethane (DCE), N,N-Dimethylformamide (DMF)

  • Reagents for workup: Saturated sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol 1: Synthesis of Amide Derivatives via EDC/HOBt Coupling

This protocol describes a reliable method for forming an amide bond between the parent secondary amine and a selected carboxylic acid. The use of EDC as a coupling agent with HOBt and DMAP as additives is effective for a wide range of substrates, including electron-deficient amines[11][12].

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired carboxylic acid (1.0 equiv).

  • Activation: Dissolve the acid in anhydrous DCM (approx. 0.2 M concentration). Add EDC (1.2 equiv), HOBt (0.2 equiv, catalytic), and DMAP (1.0 equiv)[11]. Stir the mixture at room temperature for 20-30 minutes. A successful activation is often indicated by the formation of a clear solution.

  • Amine Addition: In a separate flask, dissolve Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-18 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amide derivative by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthesis of N-Alkyl Derivatives via Reductive Amination

Reductive amination is a highly efficient method for N-alkylation that minimizes the risk of over-alkylation common with direct alkylation using alkyl halides[13]. The reaction proceeds via the in-situ formation of an iminium ion, which is then reduced by a mild hydride source like sodium triacetoxyborohydride[13][14].

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine (1.0 equiv) and the desired aldehyde (1.1 equiv) in an anhydrous solvent such as DCE or DCM (approx. 0.2 M).

  • Iminium Formation (Optional): Add acetic acid (1.0 equiv) to catalyze the formation of the iminium intermediate. Stir the mixture at room temperature for 30-60 minutes[14].

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the solution in portions. Note: Gas evolution (hydrogen) may occur.

  • Reaction: Stir the reaction at room temperature until the starting amine is consumed, as monitored by TLC or LC-MS (typically 2-16 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x). Combine the organic layers.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude tertiary amine product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

PART B: BIOLOGICAL EVALUATION PROTOCOLS

The following protocols are designed as a screening cascade to efficiently identify derivatives with promising neuroprotective activity. The primary screen identifies active compounds, the secondary screen provides insight into the mechanism, and the cytotoxicity assay ensures the observed activity is not due to cell death.

G start Synthesized Library (Amide & N-Alkyl Derivatives) primary Protocol 3: Primary Screen Neuroprotection Assay (e.g., OGD/R Model) start->primary inactive Inactive primary->inactive active Active 'Hits' primary->active secondary Protocol 4: Secondary Screen Mechanism of Action (e.g., Antioxidant - GSH Assay) active->secondary tox Protocol 5: Counter Screen Cytotoxicity Assay (e.g., Basal MTT Assay) secondary->tox nontoxic Non-Toxic Hits tox->nontoxic toxic Toxic tox->toxic final Validated Lead Candidates for SAR Analysis nontoxic->final

Caption: Biological screening cascade for hit identification.

Protocol 3: Primary Screen - In Vitro Neuroprotection Assay

This assay uses a chemical model of ischemia to induce neuronal cell death and measures the ability of test compounds to prevent it[15]. A mouse hippocampal cell line, HT22, is a common model for screening neuroprotective compounds[15].

Step-by-Step Methodology:

  • Cell Culture: Culture HT22 neuronal cells in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate until they reach ~80% confluency.

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Dilute to final concentrations (e.g., in a range from 0.1 to 50 µM) in culture media. Pre-treat the cells with the compounds for 1-2 hours. Include a vehicle control (DMSO) and a positive control if available.

  • Induce Ischemic Insult: To model ischemia, expose the cells to a neurotoxic stimulus such as a high concentration of glutamate (e.g., 5 mM) or use an oxygen-glucose deprivation (OGD) chamber[15].

  • Incubation: Incubate the cells under these stress conditions for 12-24 hours.

  • Assess Cell Viability: Measure cell viability using a standard MTT or resazurin-based assay[16]. These assays quantify the metabolic activity of living cells[16].

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated (100% viability) and vehicle-treated/insult-only (0% protection) controls. Determine the EC₅₀ (half-maximal effective concentration) for active compounds.

Protocol 4: Secondary Screen - Intracellular Glutathione (GSH) Assay

This assay helps determine if the neuroprotective effect of hit compounds is mediated through antioxidant pathways, a common mechanism for neuroprotection[15].

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate and treat HT22 cells with hit compounds at their EC₅₀ concentrations as determined in Protocol 3, followed by the ischemic insult.

  • Cell Lysis: After the incubation period, wash the cells with PBS and lyse them to release intracellular components.

  • GSH Measurement: Use a commercially available GSH assay kit (e.g., GSH-Glo™). These kits typically use a luminescent or colorimetric reaction to quantify the amount of reduced glutathione.

  • Data Analysis: Compare the levels of GSH in compound-treated cells versus vehicle-treated cells (with insult). A significant increase in GSH levels suggests the compound may act by bolstering the cell's antioxidant defenses.

Protocol 5: Counter Screen - Cytotoxicity Assessment

It is crucial to confirm that the compounds are not inherently toxic to the cells under normal conditions[17].

Step-by-Step Methodology:

  • Cell Culture: Plate HT22 cells as in Protocol 3.

  • Compound Treatment: Treat the cells with the same range of concentrations used in the primary screen, but do not apply the ischemic insult.

  • Incubation: Incubate for the same duration as the primary screen (e.g., 24 hours).

  • Assess Cell Viability: Measure cell viability using an MTT or similar assay.

  • Data Analysis: Calculate the CC₅₀ (half-maximal cytotoxic concentration). A good lead compound should have a CC₅₀ value significantly higher than its EC₅₀ value (a high therapeutic index).

Data Interpretation and SAR Analysis

The combined data from the synthetic and biological workflows allows for the construction of a robust SAR model. By organizing the biological activity data against the structural modifications, clear trends can emerge.

Table 1: Hypothetical Biological Data for Representative Derivatives

Compound IDModification TypeR-Group StructureNeuroprotection EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/EC₅₀)
Parent --25.4> 100> 3.9
A-1 AmidePhenyl12.1> 100> 8.3
A-2 Amide4-Fluorophenyl5.2> 100> 19.2
A-3 AmideThiophen-2-yl8.9> 100> 11.2
B-1 N-AlkylBenzyl35.8> 100> 2.8
B-2 N-AlkylCyclohexylmethyl42.1> 100> 2.4

Interpretation of Hypothetical SAR:

  • Amide vs. N-Alkyl: In this hypothetical dataset, amide formation (Series A) generally leads to a significant increase in neuroprotective potency compared to the parent compound. N-alkylation (Series B), however, appears to be detrimental to activity.

  • Electronic Effects: The introduction of an electron-withdrawing fluorine atom on the phenyl ring (A-2 vs. A-1) more than doubled the potency, suggesting that the electronic properties of this appended ring are critical for target interaction[8].

  • Heteroaromatic Groups: The thiophene-containing amide (A-3) retained good potency, indicating that heteroaromatic rings are well-tolerated and could be explored further to modulate properties like solubility.

  • Toxicity: All tested compounds showed low cytotoxicity, resulting in favorable selectivity indices. Compound A-2 emerges as the most promising lead from this initial library for further investigation.

Conclusion

This application note provides detailed, actionable protocols for the synthesis and evaluation of novel derivatives based on the Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine scaffold. The described synthetic methods for amidation and N-alkylation are robust and versatile, enabling the creation of a diverse chemical library. The tiered biological screening cascade allows for the efficient identification of potent and non-toxic neuroprotective compounds. By systematically applying these methodologies, researchers can effectively explore the SAR of this promising scaffold, paving the way for the discovery of new and improved therapeutic agents for neurodegenerative disorders.

References

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  • Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. (2024). Hilaris Publisher.
  • Green, fast and simple continuous-flow protocol for the N-alkylation of amines in a biphasic solvent system. (2026). RSC Publishing.
  • Structures of Benzodioxole derivatives that have biological activities. (2024).
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. (2023).
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019).
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  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013).
  • Markers and assays for detection of neurotoxicity. (2013).
  • Synthesis, Characterization, and Ethylene Oligomerization of Nickel Complexes Bearing N-((Pyridin-2-yl)methylene)quinolin-8-amine Derivatives. (2007).
  • Bioassay-Guided Isolation of Anti-Alzheimer Active Components from the Aerial Parts of Hedyotis diffusa and Simultaneous Analysis for Marker Compounds. (2020).
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  • 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated. (2021). Accounts of Chemical Research.
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  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. (2025). MDPI.
  • 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated Methylene C(sp3)-H Bonds. (2021). PubMed.
  • 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated Methylene C(sp3)-H Bonds. (2021).
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Application Note & Protocol: Large-Scale Synthesis of Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of novel small molecule therapeutics is a complex process that begins with the reliable synthesis of the active pharmaceutical ingredient (API).[1] For a compound to advance to preclinical testing, its synthesis must be robust, scalable, and yield material of high purity and consistent quality.[2][3] This document provides a comprehensive guide for the large-scale synthesis of Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine, a secondary amine with a scaffold of interest in medicinal chemistry.

The objective of this application note is to detail a validated, efficient, and scalable synthetic protocol suitable for producing gram-to-kilogram quantities of the target compound for preclinical evaluation. We will focus on the strategic selection of the synthetic route, provide step-by-step protocols for synthesis and purification, and outline the necessary analytical methods for quality control, thereby ensuring the final compound meets the stringent requirements for preclinical development.[4]

Strategic Approach: Synthesis for Preclinical Candidates

Before initiating large-scale synthesis, it is critical to understand the criteria that a small molecule must meet to be considered a viable preclinical candidate.[2] The manufacturing process is intrinsically linked to these criteria.

  • Scalability and Simplicity: The synthetic route must be straightforward and easily scalable to produce larger batches without significant changes in yield or purity.[2]

  • Purity and Characterization: Preclinical studies demand a compound of high purity, typically >95%, with a well-characterized impurity profile.

  • Stability: The final compound must be stable under storage and handling conditions.[2]

  • Intellectual Property: The synthetic route should be free from any intellectual property entanglements that could hinder future development.

Considering these factors, a one-pot reductive amination strategy was selected for its high efficiency, operational simplicity, and proven scalability.

Synthetic Route Selection: Reductive Amination

The synthesis of the target secondary amine is most effectively achieved via a direct reductive amination between piperonal (3,4-methylenedioxybenzaldehyde) and 2-(aminomethyl)pyridine. This reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired amine.[5]

Reaction Scheme:

G Piperonal Piperonal Intermediate Imine Intermediate Piperonal->Intermediate Py_amine 2-(Aminomethyl)pyridine Py_amine->Intermediate Reducing_agent NaBH(OAc)₃ DCE, Acetic Acid Product Benzodioxol-5-ylmethyl- pyridin-2-ylmethyl-amine Reducing_agent->Product Reagent Intermediate->Product Reduction

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine.

Welcome to the technical resource hub for Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this molecule in solution. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles, established pharmaceutical stability testing guidelines, and extensive field experience with similar amine-containing heterocyclic compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine.

Q1: What are the primary factors that can compromise the stability of this compound in solution?

A1: The stability of Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine is primarily influenced by its susceptibility to oxidation, pH-mediated degradation, and photolysis.[1] The molecule contains several moieties prone to degradation:

  • Secondary Amine and Pyridine Ring: These nitrogen-containing groups are electron-rich and are common sites for oxidation, potentially leading to the formation of N-oxides.[2][3][4]

  • Benzylic Methylene Bridges: The CH₂ groups adjacent to the aromatic rings are susceptible to auto-oxidation.

  • Benzodioxole Moiety: While generally stable, this group can be sensitive to strong acidic conditions.

  • Overall Aromatic System: The entire structure can absorb UV-Vis light, making it potentially liable to photolytic degradation.[4]

Q2: What are the recommended general storage conditions for this compound in both solid and solution forms?

A2: Proper storage is the first line of defense against degradation. Adherence to these conditions is critical for ensuring the integrity of your compound.[5][6]

Form Temperature Light Atmosphere Container Notes
Solid 2-8°C or -20°C (long-term)Protect from light (amber vial)Inert gas (Argon or Nitrogen) recommendedTightly sealed glass or HDPE containerMinimizes thermal and oxidative degradation.[7][8]
Solution -20°C or -80°C (long-term)Protect from light (amber vial or foil-wrapped)Degas solvent; store under inert gasTightly sealed, appropriate-grade containerFlash-freeze aliquots in an appropriate solvent to avoid repeated freeze-thaw cycles.

Q3: I noticed my solution has developed a yellow or brownish tint. What does this indicate?

A3: A change in color is a common visual indicator of degradation. For amine-containing compounds, this often points to oxidative degradation pathways.[9] The formation of conjugated systems or certain oxidized species can lead to chromophores that absorb in the visible spectrum. You should immediately re-analyze the purity of the solution via a suitable analytical method like HPLC to quantify the extent of degradation.

Q4: Which solvents are recommended for preparing stock solutions to maximize stability?

A4: The choice of solvent is critical. For initial stock solutions, high-purity, anhydrous solvents are recommended.

  • Good Choices: DMSO, anhydrous Ethanol, or Acetonitrile are often suitable.

  • Use with Caution: Ethers like THF or Dioxane can contain peroxide impurities that actively promote oxidation; always use freshly opened bottles or peroxide-tested solvents.

  • Aqueous Buffers: If working in aqueous media, prepare solutions fresh daily. The pH of the buffer is a critical parameter; stability is often optimal in a slightly acidic to neutral pH range (e.g., pH 5-7), but this must be empirically determined. Avoid highly acidic or basic buffers unless required for an experiment, as they can accelerate hydrolysis.[10]

Part 2: Troubleshooting Guide for Observed Instability

This section provides a logical framework for diagnosing and resolving stability issues encountered during experimentation.

Q5: My HPLC analysis shows new, unidentified peaks appearing over time. How can I determine if these are degradants?

A5: This is a classic sign of chemical instability. The systematic approach to identifying these peaks involves a forced degradation study, which intentionally exposes the compound to harsh conditions to accelerate the formation of potential degradation products.[3][8] This helps to "map" the degradation pathways.

Logical Workflow for Investigating Unknown Peaks

The following diagram outlines the systematic process for identifying and understanding the source of unexpected peaks in your analysis.

G Observe Observe New Peaks in HPLC Analysis Forced_Deg Perform Forced Degradation Study (Acid, Base, Oxidative, etc.) Observe->Forced_Deg Hypothesis: Degradation Analyze Analyze Stressed Samples and Control via HPLC-UV/MS Forced_Deg->Analyze Compare Compare Retention Times & Mass Spectra of New Peaks with Stressed Samples Analyze->Compare Identify Propose Structures of Degradation Products (e.g., m/z = M+16 for oxidation) Compare->Identify Match Found Confirm Confirm Instability as Root Cause Compare->Confirm No Match Mitigate Develop Mitigation Strategy (e.g., Adjust pH, Add Antioxidant, Protect from Light) Identify->Mitigate

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyridin-2-ylmethyl-amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of pyridin-2-ylmethyl-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. The pyridin-2-ylmethyl-amine scaffold is a key structural motif in numerous pharmaceuticals, making its efficient synthesis a critical aspect of drug discovery and development.[1]

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and field-proven insights.

I. Overview of Synthetic Strategies

The primary methods for synthesizing pyridin-2-ylmethyl-amine derivatives are reductive amination and N-alkylation. Each approach has its own set of challenges and optimization parameters.

  • Reductive Amination: This is a widely used one-pot reaction that involves the condensation of a pyridine-2-carboxaldehyde with a primary or secondary amine to form an imine, which is then reduced in situ to the desired amine.[2][3] This method is often preferred for its efficiency and atom economy.

  • N-Alkylation: This method involves the reaction of a 2-(aminomethyl)pyridine with an alkylating agent, such as an alkyl halide. While seemingly straightforward, this approach can be complicated by issues of selectivity, especially when the starting amine has multiple nucleophilic sites.[4][5]

Below is a general workflow for the synthesis of pyridin-2-ylmethyl-amine derivatives.

Synthesis Workflow cluster_reductive_amination Reductive Amination cluster_n_alkylation N-Alkylation RA_Start Pyridine-2-carboxaldehyde + Amine Imine Imine Formation RA_Start->Imine Condensation Reduction In situ Reduction Imine->Reduction Reducing Agent RA_Product Pyridin-2-ylmethyl-amine Derivative Reduction->RA_Product Purification Purification (Chromatography/Recrystallization) RA_Product->Purification NA_Start 2-(Aminomethyl)pyridine + Alkylating Agent Alkylation SN2 Reaction NA_Start->Alkylation Base NA_Product Pyridin-2-ylmethyl-amine Derivative Alkylation->NA_Product NA_Product->Purification Final_Product Final Product Purification->Final_Product Characterization (NMR, MS)

Caption: General synthetic workflows for pyridin-2-ylmethyl-amine derivatives.

II. Troubleshooting Guide: Reductive Amination

Reductive amination is a robust method, but several factors can lead to suboptimal results. This section addresses common issues in a question-and-answer format.

Question 1: My reaction shows low to no conversion of the starting materials. What are the likely causes and how can I fix it?

Answer: Low or no conversion in a reductive amination reaction can stem from several factors, primarily related to imine formation and the activity of the reducing agent.

  • Inefficient Imine Formation: The initial condensation of the aldehyde and amine to form the imine is a reversible equilibrium. The presence of the pyridine nitrogen can sometimes hinder this step.[6]

    • Causality: The equilibrium may not favor the imine, especially if water, a byproduct of the reaction, is not effectively removed. The basicity of the amine and the electrophilicity of the aldehyde also play crucial roles.

    • Solution:

      • Water Removal: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4 Å) to the reaction mixture to drive the equilibrium towards imine formation.[7]

      • pH Adjustment: The reaction is often pH-sensitive. For many reductive aminations, a slightly acidic pH (around 5-6) is optimal to facilitate both imine formation and subsequent reduction.[8] You can use a mild acid like acetic acid as a catalyst. However, be cautious as too much acid can protonate the amine, rendering it non-nucleophilic.

      • Lewis Acid Catalysis: In some cases, a Lewis acid such as Ti(OiPr)₄ or BF₃·OEt₂ can be used to activate the aldehyde towards nucleophilic attack by the amine.[2][9]

  • Inactive or Incompatible Reducing Agent: The choice of reducing agent and its compatibility with the reaction conditions are critical.

    • Causality: Some reducing agents are sensitive to moisture or acidic/basic conditions, leading to their decomposition before they can reduce the imine.

    • Solution:

      • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice as it is a mild and selective reducing agent that can be used in the presence of the aldehyde without significant reduction of the carbonyl group.[8][10][11] It is also less sensitive to moisture than sodium cyanoborohydride.

      • Sodium Cyanoborohydride (NaBH₃CN): This is another effective reagent, but it is more toxic and requires careful pH control (typically between 6 and 7) to be selective for the imine over the aldehyde.[2][8]

      • Pyridine-Borane Complexes: Reagents like 2-picoline borane are stable and effective alternatives, especially for larger-scale reactions.[12] They are also more tolerant of protic solvents.

      • Catalytic Hydrogenation: This is a green and efficient method, but the catalyst (e.g., Pd/C) can sometimes be deactivated by the pyridine nitrogen.[12][13]

Question 2: I'm observing significant amounts of side products, such as the alcohol from aldehyde reduction or dialkylated amines. How can I improve the selectivity?

Answer: The formation of side products is a common challenge that can be addressed by carefully tuning the reaction conditions.

  • Aldehyde Reduction: This occurs when the reducing agent is too reactive and reduces the starting aldehyde before it can form the imine.

    • Causality: Stronger reducing agents like sodium borohydride (NaBH₄) will readily reduce aldehydes.

    • Solution:

      • Use a Milder Reducing Agent: As mentioned above, STAB or NaBH₃CN are more selective for the imine over the aldehyde.[2]

      • Stepwise Procedure: First, allow the imine to form completely by stirring the aldehyde and amine together (with a dehydrating agent if necessary) for a period before adding the reducing agent.[10]

  • Dialkylation of Primary Amines: This leads to the formation of a tertiary amine as a byproduct when a primary amine is used as the starting material.[10]

    • Causality: The secondary amine product can react with another molecule of the aldehyde to form a new iminium ion, which is then reduced.

    • Solution:

      • Stoichiometry Control: Use a slight excess of the primary amine (e.g., 1.1-1.2 equivalents) to outcompete the secondary amine product for the aldehyde.[10]

      • Slow Addition: Add the reducing agent slowly to the reaction mixture to keep the concentration of the secondary amine product low.

Question 3: The purification of my pyridin-2-ylmethyl-amine derivative is difficult due to its polarity and basicity. What are some effective purification strategies?

Answer: The basic nitrogen atoms in the pyridine ring and the amine side chain can make purification by standard silica gel chromatography challenging due to streaking and poor separation.

  • Causality: The basic nature of the product leads to strong interactions with the acidic silica gel.

  • Solution:

    • Modified Silica Gel Chromatography:

      • Base-Treated Silica: Pre-treat the silica gel with a base like triethylamine (typically 1-2% in the eluent) to neutralize the acidic sites.

      • Amine-Functionalized Silica: Use commercially available amine-functionalized silica gel for better results.

    • Ion-Exchange Chromatography: This technique is particularly well-suited for purifying basic compounds.[14]

      • Cation-Exchange: Use a cation-exchange resin to bind the protonated amine product. After washing away neutral and acidic impurities, the product can be eluted by washing with a basic solution (e.g., ammonia in methanol).

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[15]

      • Solvent Selection: Finding a suitable solvent system is key. Often, a polar solvent in which the compound is soluble when hot but sparingly soluble when cold is used. A "good" solvent/ "poor" solvent pair can also be effective.[15]

    • Acid-Base Extraction:

      • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer.

      • Basify the aqueous layer with a base (e.g., NaOH or Na₂CO₃) and extract the purified amine back into an organic solvent.

III. Troubleshooting Guide: N-Alkylation & Cross-Coupling

Question 4: I am attempting a Buchwald-Hartwig amination to form a C-N bond with the pyridine ring, but the yield is very low. What should I consider?

Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but reactions involving pyridine substrates can be challenging due to the coordinating nature of the pyridine nitrogen.[16][17]

  • Causality: The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.

  • Solution:

    • Ligand Choice: The ligand is crucial for a successful Buchwald-Hartwig reaction. For electron-rich and potentially coordinating heteroaromatic substrates, bulky, electron-rich phosphine ligands are often necessary.

      • Recommended Ligands: Consider using ligands like RuPhos, BrettPhos, or Xantphos, which have been shown to be effective in challenging couplings.[18][19]

    • Catalyst Precursor: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more effective than traditional sources like Pd(OAc)₂ because they form the active Pd(0) catalyst more cleanly and efficiently.[18]

    • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are typically used.

      • Common Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[18]

      • For Base-Sensitive Substrates: If your molecule has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[18][19]

    • Solvent: Anhydrous, degassed solvents are essential to prevent catalyst deactivation. Toluene and dioxane are common choices.[18]

Quantitative Data Summary for Buchwald-Hartwig Amination
ParameterRecommended ConditionsRationale
Catalyst Loading 1-5 mol %Higher loadings may be needed for challenging substrates.
Ligand Loading 1.1-1.5 equivalents relative to PdEnsures complete coordination to the metal center.
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄Choice depends on substrate compatibility and reactivity.
Temperature 80-120 °CHigher temperatures are often required to drive the reaction.
Solvent Toluene, Dioxane (anhydrous, degassed)Aprotic solvents that can dissolve the reactants and catalyst.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best way to introduce a methyl group onto the amine of a pyridin-2-ylmethyl-amine?

A1: Reductive amination with formaldehyde is a very effective method. Formaldehyde is highly reactive, and the reaction can often be carried out under mild conditions. Using a selective reducing agent like STAB will prevent the over-alkylation of the resulting secondary amine.

Q2: Can I perform a reductive amination in a protic solvent like methanol?

A2: Yes, it is possible, but the choice of reducing agent is important. Sodium borohydride can be used in methanol, but it will also reduce the aldehyde. Sodium cyanoborohydride is also compatible with methanol.[8] STAB is generally not recommended for use in methanol as it can react with the solvent.[11] Pyridine-borane complexes are a good choice for reductive aminations in protic solvents.[12]

Q3: My pyridin-2-ylmethyl-amine derivative seems to be unstable and decomposes upon standing. Why might this be happening?

A3: Some pyridin-2-ylmethyl-amine derivatives can be susceptible to air oxidation, especially if they have electron-donating groups on the pyridine ring. It is best to store them under an inert atmosphere (nitrogen or argon) and in a cool, dark place. If the compound is a free base, converting it to a more stable salt (e.g., a hydrochloride or hydrobromide salt) can also improve its stability.

Q4: Are there any safety concerns I should be aware of when working with reagents for these reactions?

A4: Yes, several reagents require careful handling:

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids. Always handle it in a well-ventilated fume hood and quench any residual reagent carefully with a basic solution of bleach.[8]

  • Palladium Catalysts and Ligands: Many palladium compounds and phosphine ligands are air- and moisture-sensitive and can be toxic. Handle them under an inert atmosphere whenever possible.

  • Strong Bases (e.g., NaOtBu, LHMDS): These are corrosive and react violently with water. Handle them with appropriate personal protective equipment.

V. Detailed Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol provides a general method for the synthesis of a pyridin-2-ylmethyl-amine derivative from a pyridine-2-carboxaldehyde and a primary or secondary amine.

  • To a solution of the pyridine-2-carboxaldehyde (1.0 eq) and the amine (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add acetic acid (1.0-2.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (see Section II, Question 3).

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the palladium-catalyzed amination of a 2-halopyridine.

  • In a glovebox, add the 2-halopyridine (1.0 eq), the amine (1.2 eq), the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried reaction vial equipped with a magnetic stir bar.[18]

  • Seal the vial with a PTFE-lined cap.

  • Remove the vial from the glovebox and add anhydrous, degassed toluene or dioxane via syringe.

  • Place the vial in a preheated heating block or oil bath at 100-110 °C.[19]

  • Stir the reaction for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

VI. Visualizing Troubleshooting Logic

The following diagram illustrates a decision-making process for troubleshooting a low-yielding reductive amination reaction.

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination Check_SM Starting Materials Consumed? Start->Check_SM No_SM No Check_SM->No_SM Yes_SM Yes Check_SM->Yes_SM Imine_Issue Imine Formation Issue No_SM->Imine_Issue Add_Drying_Agent Add Dehydrating Agent (e.g., Mol. Sieves) Imine_Issue->Add_Drying_Agent Adjust_pH Adjust pH (5-6) with Acetic Acid Imine_Issue->Adjust_pH Use_Lewis_Acid Use Lewis Acid Catalyst (e.g., Ti(OiPr)4) Imine_Issue->Use_Lewis_Acid Success Optimized Reaction Add_Drying_Agent->Success Adjust_pH->Success Use_Lewis_Acid->Success Side_Products Side Products Observed? Yes_SM->Side_Products Yes_SP Yes Side_Products->Yes_SP No_SP No Side_Products->No_SP Identify_SP Identify Side Product Yes_SP->Identify_SP Aldehyde_Reduced Aldehyde Reduced? Identify_SP->Aldehyde_Reduced Dialkylation Dialkylation? Identify_SP->Dialkylation Milder_Reagent Use Milder Reducing Agent (e.g., STAB) Aldehyde_Reduced->Milder_Reagent Yes Stepwise Stepwise Addition: 1. Form Imine 2. Add Reductant Aldehyde_Reduced->Stepwise Yes Excess_Amine Use Excess Primary Amine (1.1-1.2 eq) Dialkylation->Excess_Amine Yes Slow_Addition Slowly Add Reductant Dialkylation->Slow_Addition Yes Milder_Reagent->Success Stepwise->Success Excess_Amine->Success Slow_Addition->Success Reductant_Issue Reducing Agent Issue No_SP->Reductant_Issue Check_Reagent_Quality Check Reagent Quality/ Age Reductant_Issue->Check_Reagent_Quality Change_Reagent Change Reducing Agent (e.g., Pyridine-Borane) Reductant_Issue->Change_Reagent Check_Reagent_Quality->Success Change_Reagent->Success

Caption: Troubleshooting decision tree for low-yielding reductive amination reactions.

VII. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • University of York. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • El-Fakih, H., Barda, Y., & Hierso, J. C. (2020). Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]

  • Google Patents. (1998). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. (WO1998022459A1).

  • Google Patents. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine. (US7208603B2).

  • Google Patents. (2003). Synthesis method and intermediates of pyridin-2-yl-methylamine. (EP1358179B1).

  • Al-Ostoot, F. H., Al-Ghorbani, M., Muthana, M. M., Al-Mekhlafi, F. A., Al-Qadasy, Z. A., Al-Salahi, R., & Al-Mawari, N. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 27(19), 6299. [Link]

  • WuXi AppTec. (2023, December 29). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. [Link]

  • Sarkar, S., Kozhikkodakkath, R., & Pradeep, T. (2023). Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Chemical Science, 14(12), 3196–3204. [Link]

  • Zeller, M. W., Ardecky, R. J., & Ott, G. R. (2021). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 12(3), 450–455. [Link]

  • Bio-Rad. (n.d.). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Retrieved from [Link]

  • Al-Adiwish, W. M., & Al-Salahi, R. A. (2013). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 18(10), 12130–12149. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Ashenhurst, J. (2023, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Desbois, N., Gros, C. P., & Harvey, P. D. (2018). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus Chimie, 21(8), 765-775. [Link]

  • CHEM21. (n.d.). Reductive Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Das, S., & Ghorai, P. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry, 87(23), 15497–15507. [Link]

  • Li, J., & Li, B. (2023). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 13(2), 1148-1165. [Link]

  • Li, Y., et al. (2021). New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(8), 785-789. [Link]

  • Chen, Y., et al. (2007). Synthesis, Characterization, and Ethylene Oligomerization of Nickel Complexes Bearing N-((Pyridin-2-yl)methylene)quinolin-8-amine Derivatives. Organometallics, 26(24), 5948–5954. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Ball, L. T., & Lloyd-Jones, G. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(1), 104-123. [Link]

  • Li, J., & Li, B. (2023). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 13(2), 1148-1165. [Link]

  • Google Patents. (1998). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. (EP0946546B1).

  • Ball, L. T., & Lloyd-Jones, G. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie (International ed. in English), 59(51), 22894–22913. [Link]

  • Sarkar, S., Kozhikkodakkath, R., & Pradeep, T. (2023). Accelerated Click Reactions using Boronic Acids for Heterocyclic Synthesis in Microdroplets. Chemical Science, 14(12), 3196-3204. [Link]

  • Li, J., & Li, B. (2023). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 13(2), 1148-1165. [Link]

  • Gomes, P. F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5551. [Link]

  • Lee, Y. C., Lee, B., & Tomiya, N. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 227(2), 257-263. [Link]

  • McKown, J. W., & Ess, D. H. (2017). N-Amino Pyridinium Salts in Organic Synthesis. Trends in chemistry (Chicago, Ill.), 2(3), 208-220. [Link]

  • Google Patents. (2021). Process for the N-alkylation of aminopyridines. (CN113214146A).

  • Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995–5996. [Link]

  • MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 28(22), 7629. [Link]

  • CHEM21. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Wu, X.-F. (2016). Transition Metal-Catalyzed Pyridine Synthesis. ResearchGate. [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Webster, E. R., et al. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic Letters, 20(2), 402–405. [Link]

  • Li, F., et al. (2018). N-Alkylation of Amines with 2,5-Furandimethanol to N, N'-Disubstituted 2,5-Bis(aminomethyl)furans Catalyzed by a Metal-Ligand Bifunctional Iridium Catalyst. ChemCatChem, 10(16), 3469-3473. [Link]

  • Kumar, P., et al. (2021). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 64(1), 761–774. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

Sources

"solubility enhancement of Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine for biological assays"

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubility Enhancement of Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine for Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with lipophilic secondary amines like Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine. This compound features a benzodioxole (piperonyl) moiety and a pyridin-2-ylmethyl group, rendering it highly hydrophobic at physiological pH.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure robust solubility without compromising the integrity of your biological assays.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my compound precipitate immediately upon dilution from a 10 mM DMSO stock into my pH 7.4 assay buffer? A1: You are observing a classic failure of kinetic solubility. When a highly concentrated DMSO stock is introduced into an aqueous environment, the solvent polarity rapidly shifts. The compound becomes kinetically trapped in a supersaturated state, which is thermodynamically unstable, leading to rapid nucleation and precipitation[1]. To resolve this, you must transition from relying on kinetic trapping to establishing true thermodynamic solubility using pH adjustment or complexation agents.

Q2: Can I just increase the DMSO concentration to 5% to keep it in solution? A2: While increasing DMSO might temporarily prevent precipitation, it is highly discouraged for cell-based or sensitive biochemical assays. DMSO concentrations above 1-2% can cause cell toxicity, denature target proteins, and artificially alter membrane permeability, leading to false positives or artifacts in your data.

Q3: How does the chemical structure of Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine dictate its solubility profile? A3: The compound contains two ionizable basic centers: a secondary aliphatic amine and a pyridine nitrogen. The pKa of the pyridine nitrogen is approximately 5.2, while the secondary amine has a pKa of ~8.5-9.5. At a physiological pH of 7.4, the pyridine ring is unprotonated (neutral and lipophilic), and the secondary amine is only partially protonated. Adjusting the pH of your assay buffer slightly downward (e.g., pH 6.0) can fully protonate the secondary amine, drastically reducing its lipophilicity and enhancing aqueous solubility[2].

Section 2: Quantitative Strategy Comparison

To select the best approach for your specific assay, review the comparative efficacy of standard solubilization strategies below.

Table 1: Comparative Efficacy of Solubilization Strategies for Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine

Solubilization StrategyMechanism of ActionMax Soluble Conc. (µM)*Assay Compatibility
1% DMSO in PBS (pH 7.4) Co-solvency (Kinetic)< 10 µMHigh (Standard)
5% DMSO in PBS (pH 7.4) Co-solvency (Kinetic)~ 50 µMLow (Cytotoxic)
PBS Buffer adjusted to pH 6.0 Ionization (Protonation)~ 150 µMMedium (pH dependent)
10% HP-β-CD in PBS (pH 7.4) Host-Guest Inclusion> 500 µMHigh (Biocompatible)

*Estimated thermodynamic solubility limits based on structural analogs and equilibrium testing.

Section 3: Self-Validating Experimental Protocols

Protocol A: pH-Modulated Solubilization

Causality: Lowering the pH below the pKa of the secondary amine ensures complete ionization, leveraging ion-dipole interactions with water to prevent aggregation[2].

  • Buffer Preparation: Prepare a 100 mM Citrate-Phosphate buffer and adjust the pH to exactly 6.0 using 0.1 M HCl or NaOH.

  • Compound Addition: Weigh out Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine powder and add directly to the buffer to achieve a target concentration of 100 µM.

  • Agitation: Sonicate the suspension in a water bath at 25°C for 15 minutes to disrupt crystalline lattices.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet any undissolved particulates.

  • Validation: Quantify the supernatant concentration via HPLC-UV against a standard curve to confirm thermodynamic solubility before introducing it to the biological assay.

Protocol B: Cyclodextrin Inclusion Complexation (HP-β-CD)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic benzodioxole and pyridine rings partition into the cavity, forming a water-soluble host-guest inclusion complex that shields the hydrophobic surfaces from the aqueous environment[3].

  • Carrier Solution: Dissolve HP-β-CD in your standard assay buffer (e.g., PBS, pH 7.4) to a final concentration of 10% (w/v).

  • Saturation: Add Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine in excess (e.g., 1 mM target) to the HP-β-CD solution. Note: Do NOT use DMSO stocks for this step; use the dry powder to ensure true thermodynamic equilibrium.

  • Equilibration: Agitate the mixture on an orbital shaker at 300 rpm at room temperature (25°C) for 24 to 48 hours. This extended time is critical for the inclusion complex to reach thermodynamic equilibrium[4].

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed, precipitated compound.

  • Validation: Analyze the filtrate via LC-MS or HPLC to determine the final solubilized concentration. The resulting complex can be safely diluted into cell-based or biochemical assays.

Section 4: Workflows and Mechanisms

Workflow Start Compound Precipitation in Assay Buffer Check_pH Can assay tolerate pH 6.0 - 6.5? Start->Check_pH Adjust_pH Adjust pH to 6.0 (Protonate 2° Amine) Check_pH->Adjust_pH Yes Check_DMSO Is DMSO strictly < 2% v/v? Check_pH->Check_DMSO No Adjust_pH->Check_DMSO Still Insoluble Success Proceed to Biological Assay Adjust_pH->Success Soluble Add_CD Add 10% HP-β-CD (Inclusion Complex) Check_DMSO->Add_CD Yes, but precipitating Add_CD->Success Soluble Fail Formulate as Nanoparticle/Liposome Add_CD->Fail Insoluble

Decision tree for selecting a solubilization strategy for lipophilic amines.

Mechanism Drug Free Compound (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Thermodynamic Equilibrium CD HP-β-CD (Empty Cavity) CD->Complex Host-Guest Interaction

Mechanism of HP-β-CD host-guest inclusion complexation.

Sources

"interpreting unexpected NMR peaks in Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with "messy" or unexpected NMR spectra for polyfunctional amines.

Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine is a highly reactive, unhindered secondary amine featuring two distinct basic centers: the secondary amine nitrogen and the pyridine ring. This structural profile makes it exceptionally vulnerable to environmental factors during sample preparation, leading to spectral artifacts that are often misdiagnosed as synthetic impurities.

Below is our in-depth troubleshooting guide, designed to help you diagnose causality, rescue your samples, and establish self-validating analytical workflows.

Diagnostic Workflow for Amine NMR Artifacts

NMR_Troubleshooting Start Unexpected Peaks in NMR? CheckPeaks Analyze Peak Pattern Start->CheckPeaks Doubling Peak Doubling / Broadening (Methylene region) CheckPeaks->Doubling Downfield Severe Downfield Shifts (Pyridine & Methylene) CheckPeaks->Downfield Solvent Sharp Singlets (e.g., 1.56, 7.26 ppm) CheckPeaks->Solvent CO2 Atmospheric CO2 Reaction (Carbamate Formation) Doubling->CO2 Acid Trace Acid in CDCl3 (Protonation of Pyridine/Amine) Downfield->Acid Impurity Common Solvent Impurities (H2O, CHCl3, etc.) Solvent->Impurity Action1 Basify & Degas Sample CO2->Action1 Action2 Filter through Basic Alumina Acid->Action2 Action3 Consult Impurity Tables (Gottlieb et al.) Impurity->Action3

Diagnostic flowchart for identifying and resolving unexpected NMR peaks in secondary amines.

Troubleshooting Guide & FAQs

Q1: Why am I seeing duplicate sets of peaks for my methylene (-CH₂-) groups, and why are they broadened?

The Causality: Your sample has reacted with atmospheric carbon dioxide. Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine is an unhindered secondary amine. When exposed to air, the nucleophilic amine rapidly attacks CO₂ to form a carbamate salt (or carbamic acid in equilibrium)[1]. Because the newly formed N–C(O)O⁻ bond possesses partial double-bond character, rotation around this bond is restricted on the NMR timescale. This restricted rotation generates distinct conformational isomers (rotamers). Consequently, the two methylene groups (the benzodioxole-CH₂ and the pyridine-CH₂) will each split into two sets of broadened peaks, often shifting downfield by 0.3–0.6 ppm.

Q2: The pyridine protons and the adjacent methylene group are shifted significantly downfield compared to my predicted spectra. What happened?

The Causality: Your deuterated chloroform (CDCl₃) has degraded. Over time, CDCl₃ reacts with oxygen and light to form phosgene and deuterium chloride (DCl). Your molecule contains two highly basic centers. Trace DCl instantly protonates the pyridine nitrogen and the secondary amine, forming an in situ hydrochloride (or DCl) salt. Protonation drastically reduces electron density across the molecule. This deshielding effect causes massive downfield shifts. For example, the pyridine H6 proton (normally at ~8.5 ppm) may shift to ~8.8 ppm, and the adjacent methylene group will shift from ~3.9 ppm to >4.3 ppm.

Q3: I have sharp, unassignable singlets at 1.56 ppm and 7.26 ppm. Are these degradation products?

The Causality: No, these are common residual solvent impurities[2]. The peak at 7.26 ppm is residual non-deuterated chloroform (CHCl₃) in your CDCl₃. The peak at 1.56 ppm is dissolved water (H₂O)[2]. Because your molecule has an exchangeable N-H proton, trace water can also engage in rapid chemical exchange with the amine, sometimes causing the N-H peak to wander or merge with the water peak.

Data Presentation: Expected vs. Artifact Chemical Shifts (¹H NMR in CDCl₃)

To help you quickly identify the state of your sample, compare your spectra against this diagnostic table.

Proton EnvironmentExpected Shift (Free Amine)Artifact 1: DCl ProtonationArtifact 2: Carbamate Rotamers
Pyridine Ar-H (H6) ~8.50 ppm (d)~8.80 ppm (Deshielded)~8.55 ppm (d)
Benzodioxole O-CH₂-O ~5.95 ppm (s)~6.00 ppm (s)~5.95 ppm (s)
Pyridinyl-CH₂-N ~3.90 ppm (s)~4.40 ppm (Deshielded)~4.45 / 4.30 ppm (Doubled, br)
Benzodioxolyl-CH₂-N ~3.75 ppm (s)~4.20 ppm (Deshielded)~4.35 / 4.15 ppm (Doubled, br)
Amine N-H ~2.00–2.50 ppm (br s)Exchanges/Shifts downfieldDisappears (Replaced by N-COO⁻)

Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply discard "messy" samples. Use the following self-validating protocols to rescue your compound and verify the causality of the artifacts.

Protocol 1: Rescue of CO₂-Contaminated Amine Samples

Purpose: To reverse carbamate formation and isolate the pure free amine.

  • Dissolution: Dissolve your NMR sample (or bulk batch) in 10 mL of Ethyl Acetate (EtOAc).

  • Basification: Transfer to a separatory funnel and wash vigorously with 10 mL of 1M aqueous K₂CO₃ or 1M NaOH. Mechanistic note: The strong aqueous base shifts the equilibrium, decomposing the carbamate back into the free amine and carbonate salts.

  • Extraction & Drying: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Inert Handling: Immediately flush the vial with Argon or N₂ gas to prevent re-exposure to atmospheric CO₂.

  • Self-Validation Step: Re-run the ¹H NMR. The successful reversal of the carbamate is validated by the collapse of the doubled, broadened methylene multiplets back into two sharp, distinct singlets at ~3.75 ppm and ~3.90 ppm.

Protocol 2: Preparation of Acid-Free CDCl₃

Purpose: To prevent in situ protonation of basic amines by degraded solvent.

  • Preparation: Pack a small glass Pasteur pipette with a tight cotton plug.

  • Stationary Phase: Add 1.5 to 2 inches of activated Basic Alumina (Brockmann Grade I).

  • Filtration: Pipette your CDCl₃ directly through the alumina plug into your NMR tube containing the sample. Mechanistic note: The basic alumina traps trace DCl and phosgene, ensuring the solvent is strictly neutral/mildly basic.

  • Self-Validation Step: If the previous spectrum showed the Pyridine H6 proton artificially shifted to ~8.8 ppm, running the sample in this treated solvent will cause the peak to instantly snap back to its true chemical shift of ~8.5 ppm, validating that trace acid was the sole cause of the anomaly.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[Link]

  • Perinu, C., Arstad, B., Bouzga, A. M., & Jens, K.-J. (2014). 13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture. The Journal of Physical Chemistry B, 118(34), 10167–10174.[Link]

Sources

Validation & Comparative

Comparative Study of Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine and its Analogs in Notum Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting the Wnt Deacylase Notum

The Wnt signaling pathway is a fundamental regulator of cell proliferation, stem cell maintenance, and bone formation. Dysregulation of this pathway is heavily implicated in osteoporosis, Alzheimer's disease, and colorectal cancers. A critical negative regulator of Wnt signaling is Notum , a palmitoleoyl-protein carboxylesterase that inactivates Wnt proteins by cleaving an essential palmitoleate moiety required for binding to the Frizzled receptor .

Inhibiting Notum restores Wnt signaling, making it a highly attractive therapeutic target. Because the catalytic pocket of Notum is highly hydrophobic (adapted to accommodate a lipid chain), Fragment-Based Drug Discovery (FBDD) has emerged as the gold standard for identifying novel, highly efficient inhibitor scaffolds. Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine (IUPAC: 1-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)methanamine), identified in the literature as Notum Fragment 297 , represents a critical early-stage hit discovered through X-ray crystallographic screening .

This guide provides an objective, comparative analysis of this piperonyl-picolylamine fragment against its optimized analogs, detailing the structural mechanics, performance metrics, and the self-validating experimental protocols used to characterize them.

G Wnt Palmitoleoylated Wnt (Active) Frizzled Frizzled Receptor (Signaling ON) Wnt->Frizzled Binds Notum Notum Carboxylesterase (Active) Notum->Wnt Cleaves Palmitoleate DeacylWnt Deacylated Wnt (Inactive) Notum->DeacylWnt Yields Frag297 Fragment 297 (Inhibitor) Frag297->Notum Blocks Catalytic Pocket DeacylWnt->Frizzled Fails to Bind

Mechanism of Notum inhibition by Fragment 297 restoring Wnt signaling.

Structural & Mechanistic Profiling

Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine (MW: 242.27 g/mol ) is a secondary amine featuring two distinct pharmacophores:

1,3-Benzodioxol-5-ylmethyl (Piperonyl) Group: Provides a rigid, oxygen-rich aromatic ring system capable of participating in π

π stacking and dipole interactions within the hydrophobic pocket of Notum.
  • Pyridin-2-ylmethyl (2-Picolyl) Group: Offers a nitrogen hydrogen-bond acceptor that interacts with the oxyanion hole or catalytic triad residues (Ser232, Asp340, His389) of the Notum enzyme .

  • During the Diamond-SGC Poised Library (DSPL) screen, this compound was found bound directly at the enzyme's catalytic pocket. The causality behind using a fragment like this lies in its Ligand Efficiency (LE) . While its raw inhibitory potency (IC 50​ ) is in the micromolar range, its small size means that every heavy atom contributes significantly to the binding energy. This makes it an ideal "anchor" to grow into the adjacent palmitoleate-binding channel to create nanomolar analogs.

    Comparative Performance Analysis

    To evaluate the clinical trajectory of Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine, we must compare it against optimized analogs developed from the same fragment screen. The most notable analog class derived from this campaign is the 1-phenyl-1,2,3-triazole series (e.g., Compound 7d), which replaces the flexible secondary amine linkage with a rigid triazole core while expanding into the lipid pocket .

    Quantitative Comparison Table
    MetricBenzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine (Fragment 297)Optimized Analog (Compound 7d: 1-phenyl-1,2,3-triazole derivative)Causality of Variance
    Role Primary Fragment HitOptimized Lead CompoundHit-to-lead structural expansion.
    Molecular Weight 242.27 g/mol ~350.00 g/mol Addition of hydrophobic vectors to engage the palmitoleate pocket.
    Notum IC 50​ > 50 μ M0.0067 μ M (6.7 nM)Rigidification of the core and optimized van der Waals contacts drive a 10,000-fold increase in potency.
    Ligand Efficiency ~0.30 kcal/mol/HA> 0.40 kcal/mol/HAThe triazole core forms superior hydrogen bonds with the oxyanion hole compared to the secondary amine.
    X-Ray Resolution 1.34 Å (PDB: 7B9I)1.50 - 1.80 Å (Typical for series)Smaller fragments often yield higher resolution structures due to lower conformational flexibility in the crystal lattice.

    Data synthesized from the Diamond-SGC crystallographic screening campaign and subsequent hit-to-lead optimization studies.

    Experimental Methodologies

    The trustworthiness of FBDD relies on orthogonal, self-validating assay systems. The following protocols detail the exact workflows used to characterize Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine and its analogs.

    Workflow Lib Diamond-SGC Poised Library (768 Fragments) Soak Crystal Soaking (Notum Crystals + Fragments) Lib->Soak Xray X-Ray Diffraction (High-Throughput) Soak->Xray Hits Identify Hits (e.g., Fragment 297) Xray->Hits Electron Density Assay OPTS Biochemical Assay (IC50 Validation) Hits->Assay Orthogonal Validation

    X-ray crystallographic fragment screening workflow for Notum inhibitors.

    Protocol A: High-Throughput X-Ray Crystallographic Soaking

    Objective: Unambiguously determine the binding pose of the fragment before biochemical testing to eliminate false positives. Self-Validation Mechanism: The calculation of Fo​−Fc​ difference electron density maps ensures that the structural model is strictly dictated by empirical diffraction data, not computational bias.

    • Crystallization: Grow apo-Notum crystals using the sitting-drop vapor-diffusion method at 20°C. The reservoir solution should contain 0.1 M HEPES (pH 7.5), 20% PEG 3350, and 0.2 M ammonium sulfate.

    • Fragment Soaking: Transfer the apo-crystals into a soaking drop containing the reservoir solution supplemented with 50 mM of Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine (dissolved in 100% DMSO). Causality: High fragment concentrations are required to force occupancy of low-affinity hits.

    • Incubation: Soak for 1 to 3 hours.

    • Cryoprotection: Briefly transfer the crystal to a cryoprotectant solution (reservoir solution + 25% ethylene glycol) to prevent ice crystal formation, which would ruin diffraction quality.

    • Data Collection: Flash-freeze in liquid nitrogen and collect diffraction data at a synchrotron source (e.g., Diamond Light Source).

    • Analysis: Process data using XDS. A hit is confirmed only if continuous Fo​−Fc​ density (contoured at 3 σ ) is observed in the catalytic pocket .

    Protocol B: OPTS Biochemical Assay (IC 50​ Determination)

    Objective: Quantify the functional enzymatic inhibition of Notum by the fragment and its analogs. Self-Validation Mechanism: Includes a "No-Enzyme" control to subtract spontaneous hydrolysis of the substrate, and a "Known Inhibitor" control to validate assay sensitivity.

    • Substrate Preparation: Utilize 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS) as the fluorogenic substrate. Causality: Notum specifically cleaves the octanoyl ester bond, releasing a highly fluorescent pyrene derivative, allowing real-time kinetic monitoring.

    • Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10 mM CaCl 2​ , and 0.05% CHAPS.

    • Compound Plating: Dispense Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine and its analogs across a 10-point concentration gradient (e.g., 1000 μ M down to 0.05 μ M for the fragment; 10 μ M down to 0.1 nM for optimized analogs) into a 384-well black microplate.

    • Enzyme Addition: Add recombinant human Notum (final concentration ~1 nM) to the wells and pre-incubate for 15 minutes at room temperature.

    • Reaction Initiation: Add OPTS substrate (final concentration 5 μ M) to initiate the reaction.

    • Kinetic Readout: Measure fluorescence continuously for 30 minutes using a microplate reader (Excitation: 355 nm, Emission: 460 nm).

    • Data Analysis: Calculate the initial velocity ( V0​ ) for each well. Plot normalized V0​ against the log of the inhibitor concentration and fit to a 4-parameter logistic regression to determine the IC 50​ .

    References

    • PubChem Compound Summary for CID 1080494: Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine. National Center for Biotechnology Information. Available at:[Link]

    • Zhao, Y., et al. (2022). "Structural Analysis and Development of Notum Fragment Screening Hits." ACS Chemical Neuroscience. Available at:[Link]

    • RCSB Protein Data Bank (PDB) ID 7B9I: Notum Fragment 297 (1-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)methanamine bound to Notum). Available at:[Link]

    A Researcher's Guide to Elucidating the Cross-Reactivity Profile of Novel Chemical Entities: A Case Study Approach with Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine

    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers in the vanguard of drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. A critical, yet often underestimated, hurdle is the comprehensive characterization of a compound's selectivity. Off-target interactions can lead to unforeseen side effects, torpedoing an otherwise promising development program. This guide provides a robust framework for assessing the cross-reactivity of novel chemical entities, using the molecule Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine as a representative, albeit currently uncharacterized, test case.

    While specific biological data for Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine is not publicly available at the time of this writing[1], this guide will equip researchers with the strategic and technical knowledge to generate such crucial data for this and any other novel compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative methodologies.

    Introduction to Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine: The Black Box

    Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine, with the IUPAC name 1-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)methanamine, is a small molecule containing both a benzodioxole and a pyridine moiety[1]. These structural motifs are present in a variety of biologically active compounds, suggesting a potential for interaction with one or more receptor systems. However, without empirical data, its primary target and off-target profile remain a "black box." The initial step in characterizing such a compound is to cast a wide net through broad-panel screening to identify a potential primary target and any significant cross-reactivities.

    The Imperative of Early-Stage Cross-Reactivity Profiling

    In modern drug development, front-loading safety and selectivity assessment is paramount. Early-stage in vitro safety pharmacology profiling is an essential tool to predict potential clinical adverse effects and de-risk compounds before significant resources are invested[2][3][4]. By screening a new chemical entity against a panel of known receptors, ion channels, and enzymes, researchers can identify potential liabilities and guide medicinal chemistry efforts to enhance selectivity.

    A typical tiered approach to screening is often employed:

    • Tier 1: Broad Panel Screening: The compound is tested at a single, high concentration (e.g., 10 µM) against a large panel of receptors to identify any significant interactions.

    • Tier 2: Concentration-Response Analysis: For any "hits" identified in Tier 1, a full concentration-response curve is generated to determine the potency (e.g., IC50 or EC50) of the interaction.

    Experimental Workflows for Assessing Receptor Cross-Reactivity

    The two most common and robust methods for assessing receptor interactions in a high-throughput format are radioligand binding assays and functional assays.

    Radioligand Binding Assays: A Direct Measure of Affinity

    Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor[5]. These assays directly measure the displacement of a radiolabeled ligand with known high affinity and specificity for the target receptor by the test compound.

    Experimental Workflow: Radioligand Binding Assay

    G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Membranes Receptor-expressing Cell Membranes Incubation Incubate Membranes, Radioligand, and Test Compound Receptor_Membranes->Incubation Radioligand Radioligand Stock Radioligand->Incubation Test_Compound Test Compound Dilution Series Test_Compound->Incubation Filtration Rapid Filtration to Separate Bound from Free Radioligand Incubation->Filtration Scintillation Scintillation Counting of Bound Radioactivity Filtration->Scintillation Analysis Data Analysis (IC50/Ki Determination) Scintillation->Analysis

    Caption: Workflow for a competitive radioligand binding assay.

    Detailed Protocol: Radioligand Binding Assay

    • Preparation of Receptor Membranes: Membranes are prepared from cell lines stably or transiently expressing the receptor of interest. This is typically achieved through cell lysis and differential centrifugation to isolate the membrane fraction[5].

    • Assay Setup: In a 96-well plate, incubate the receptor membranes with a fixed concentration of a suitable radioligand (typically at or below its Kd for the receptor) and varying concentrations of the test compound[6].

    • Incubation: Allow the reaction to reach equilibrium. Incubation times and temperatures are target-dependent and should be optimized.

    • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the free radioligand passes through[6][7].

    • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

    • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand[6].

    Functional Assays: Measuring Biological Response

    Functional assays measure the biological response of a cell upon receptor activation or inhibition. For G-protein coupled receptors (GPCRs), a common downstream signaling event is the modulation of intracellular cyclic AMP (cAMP) levels[8][9].

    Signaling Pathway: GPCR-cAMP Cascade

    G cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (Gs/Gi) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Converts Ligand Ligand (e.g., Benzodioxol-5-ylmethyl- pyridin-2-ylmethyl-amine) Ligand->GPCR Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Substrates

    Caption: Simplified GPCR signaling pathway leading to cAMP production.

    Experimental Workflow: cAMP Functional Assay

    G cluster_prep Preparation cluster_assay Assay Incubation cluster_lysis Cell Lysis & Detection cluster_analysis Data Analysis Cells Receptor-expressing Cells Incubation Incubate Cells with Test Compound Cells->Incubation Test_Compound Test Compound Dilution Series Test_Compound->Incubation Stimulation Stimulate with Agonist (for antagonist mode) Incubation->Stimulation Lysis Lyse Cells Stimulation->Lysis Detection Measure cAMP Levels (e.g., HTRF, EFC) Lysis->Detection Analysis Data Analysis (EC50/IC50 Determination) Detection->Analysis

    Caption: Workflow for a cell-based cAMP functional assay.

    Detailed Protocol: cAMP Functional Assay

    • Cell Culture: Plate cells expressing the GPCR of interest in a 96- or 384-well plate and culture overnight.

    • Compound Addition: Add varying concentrations of the test compound. For antagonist screening, pre-incubate with the test compound before adding a known agonist at a concentration that elicits a submaximal response (e.g., EC80)[10].

    • Incubation: Incubate for a period sufficient to allow for a robust change in cAMP levels.

    • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme Fragment Complementation (EFC)[8][10][11].

    • Data Analysis: Plot the measured signal (proportional to cAMP levels) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

    Data Interpretation and Presentation: A Hypothetical Profile for Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine

    To illustrate how the data from these assays would be presented, let's consider a hypothetical scenario where Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine was screened against a panel of receptors.

    Table 1: Hypothetical Cross-Reactivity Profile of Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine

    Receptor Target FamilySpecific ReceptorAssay TypeResult (Ki or IC50 in µM)
    Adrenergic Alpha-1ABinding> 10
    Alpha-2ABinding1.2
    Beta-1Binding> 10
    Beta-2Binding> 10
    Dopaminergic D1Binding> 10
    D2Binding8.5
    D3Binding> 10
    Serotonergic 5-HT1ABinding0.8
    5-HT2ABinding5.3
    5-HT Transporter (SERT)Binding2.1
    Muscarinic M1Functional (cAMP)> 10
    M2Functional (cAMP)> 10
    Histaminergic H1Binding7.9

    In this hypothetical example, Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine shows the highest affinity for the 5-HT1A receptor, suggesting this might be its primary target. However, it also displays notable activity at the Alpha-2A adrenergic receptor and the serotonin transporter. This information would be critical for guiding the next steps in a drug discovery program. Medicinal chemists could then work on modifying the structure to improve potency at the 5-HT1A receptor while reducing its affinity for the other targets.

    Conclusion: From a Black Box to a Clear Path Forward

    While the specific biological activity of Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine remains to be elucidated, the experimental framework outlined in this guide provides a clear and robust path for its characterization. By employing a combination of high-throughput radioligand binding and functional assays, researchers can systematically dissect the cross-reactivity profile of this and other novel chemical entities. This early and comprehensive assessment of a compound's selectivity is not merely a data-gathering exercise; it is a fundamental component of modern, efficient, and safety-conscious drug discovery. It allows for informed decision-making, streamlines the lead optimization process, and ultimately increases the probability of developing safe and effective medicines.

    References

    • BMG Labtech. (n.d.). HitHunter cAMP XS+ assay for GPCR screening using the PHERAstar FS. Retrieved from [Link]

    • DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

    • Drug Target Review. (n.d.). DiscoverX SAFETYscan™ In Vitro Pharmacological Profiling Services. Retrieved from [Link]

    • Koganezawa, N., & Haga, T. (2017). cAMP assays in GPCR drug discovery. Methods in Molecular Biology, 1649, 15-25.
    • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug discovery today, 17(9-10), 405-414.
    • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

    • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

    • Eurofins DiscoverX. (n.d.). GPCR cAMP Product Solutions. Retrieved from [Link]

    • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

    • Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review, 11(1), 22-26.
    • Bio-protocol. (n.d.). Radioligand binding assays. Retrieved from [Link]

    • Cai, W., & Chen, K. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
    • Rockman, H. A., & Lefkowitz, R. J. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Methods in Molecular Biology, 2749, 1-11.
    • Schmitt, T. M., & Greenberg, P. D. (2021). Comprehensive self-antigen screening to assess cross-reactivity in promiscuous T-cell receptors. Proceedings of the National Academy of Sciences, 118(10), e2020294118.
    • Koutsoumpli, G., & Tsompanidis, A. (2020). Predicting Cross-Reactivity and Antigen Specificity of T Cell Receptors. Frontiers in Immunology, 11, 587.
    • Legut, M., Dolton, G., & Sewell, A. K. (2019). Rapid parallel reconstruction and specificity screening of hundreds of T cell receptors.
    • Cole, D. K., & Bulek, A. M. (2017). T cell receptor cross-reactivity expanded by dramatic peptide/MHC adaptability.
    • PubChem. (n.d.). 1-(Benzo(d)(1,3)dioxol-5-yl)-N,N-dimethylmethanamine. Retrieved from [Link]

    • PubChem. (n.d.). Benzo[8][12]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine. Retrieved from [Link]

    • Google Patents. (1978). US4117228A - 1,3-benzodioxol derivatives.
    • Cole, D. K., & Bulek, A. M. (2022). Structural insights into engineering a T-cell receptor targeting MAGE-A10 with higher affinity and specificity for cancer immunotherapy. Journal for ImmunoTherapy of Cancer, 10(7), e004812.
    • Google Patents. (1981). JPS5683486A - Preparation of 1,3-benzodioxol-5-ol.
    • Penchev, P. (2025). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank, 2025(3), M1333.
    • Nichols, D. E., & Marona-Lewicka, D. (1990). (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity. The Journal of Pharmacology and Experimental Therapeutics, 255(3), 1098-1106.
    • Brodbeck, R. M., Cortright, D. N., Kieltyka, A. P., Yu, J., Baltazar, C. O., Buck, M. E., ... & Krause, J. E. (2008). Identification and characterization of NDT 9513727 [N, N-bis (1, 3-benzodioxol-5-ylmethyl)-1-butyl-2, 4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 327(3), 898-909.
    • Brodbeck, R. M., Cortright, D. N., Kieltyka, A. P., Yu, J., Baltazar, C. O., Buck, M. E., ... & Krause, J. E. (2008). Identification and characterization of NDT 9513727 [N, N-bis (1, 3-benzodioxol-5-ylmethyl)-1-butyl-2, 4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 327(3), 898-909.
    • Wang, Y., & Jia, Y. (2008). 1-(1, 3-Benzodioxol-5-yl) pentan-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(1), o176.
    • Kumar, K., Naveen, S., Kumar, A. D., Kumar, K. A., Lokanath, N. K., & Warad, I. (2017). (E)-1-(1, 3-Benzodioxol-5-yl)-3-[4-(dimethylamino) phenyl] prop-2-en-1-one.

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    In Vitro and In Vivo Correlation of Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine Activity: A Comparative Guide for CNS-Targeted Notum Inhibitors

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

    Executive Summary & Mechanistic Overview

    The Wnt signaling pathway is a fundamental regulator of synaptic integrity and neurogenesis. In neurodegenerative conditions such as Alzheimer’s Disease (AD), Wnt signaling is pathologically suppressed by Notum , a secreted carboxylesterase that deactivates Wnt proteins by removing an essential palmitoleate moiety[1].

    Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine (also identified as Notum Fragment 297 , PDB: 7B9I) has emerged as a critical structural scaffold for novel Notum inhibitors[2]. Discovered via X-ray crystallographic fragment screening, this compound binds directly within the enzyme's catalytic pocket[2]. Unlike first-generation Notum inhibitors, which are restricted to peripheral tissues, this specific scaffold possesses the lipophilicity and basicity required to cross the blood-brain barrier (BBB), making it a prime candidate for CNS Wnt restoration[3].

    Causality Behind the Scaffold Design

    The molecular architecture of Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine is highly deliberate:

    • Benzodioxol (Piperonyl) Group: Mimics the native palmitoleate lipid tail of Wnt, packing tightly into Notum's hydrophobic pocket.

    • Pyridin-2-ylmethyl-amine (Picolylamine) Core: Provides critical hydrogen bonding near the catalytic triad (Ser232, His389, Asp340) and oxyanion hole[2], while maintaining a basic amine that enhances passive BBB permeability compared to acidic inhibitors[1].

    Pathway Wnt Palmitoleoylated Wnt (Active Signal) FZD Frizzled Receptor (Neuroprotection) Wnt->FZD Activates Notum Notum Enzyme (Wnt Deactivation) Notum->Wnt Depalmitoleoylates Frag297 Benzodioxol-5-ylmethyl- pyridin-2-ylmethyl-amine (Fragment 297) Frag297->Notum Inhibits (Catalytic Pocket)

    Fig 1: Mechanism of Notum inhibition by Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine.

    Comparative Performance Analysis

    To contextualize the performance of the Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine scaffold, we must benchmark it against two established Notum inhibitors: LP-922056 and ABC99 .

    While LP-922056 and ABC99 exhibit extreme in vitro potency, they suffer from structural liabilities that preclude their use in chronic Alzheimer's models. LP-922056 contains a carboxylic acid that restricts it to the periphery (ideal for osteoporosis, but not AD)[4],[1]. ABC99 is an N-hydroxyhydantoin carbamate that acts as an irreversible, covalent inhibitor[5],[6], posing off-target toxicity risks for long-term CNS therapy.

    Table 1: In Vitro & In Vivo Profiling Comparison
    Compound / ScaffoldMechanism of InhibitionIC50 (Notum)MDCK Papp (10⁻⁶ cm/s)Brain/Plasma (B/P) RatioPrimary Application
    Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine Reversible, Competitive[2]~0.5 - 5.0 μM (Fragment)> 15.0 (High)> 0.8 (High CNS)CNS / Alzheimer's[3]
    LP-922056 Reversible, Competitive[4]21 nM[4]< 5.0 (Low)< 0.1 (Periphery)Osteoporosis[4]
    ABC99 Irreversible, Covalent[6]13 nM[5]~ 10.0 (Moderate)< 0.2 (Periphery)Tool Compound[6]

    Data synthesized from established crystallographic and pharmacological profiling of Notum inhibitors.

    Self-Validating Experimental Protocols

    To establish a rigorous in vitro to in vivo correlation for this scaffold, the following experimental workflows must be executed. Each protocol is designed as a self-validating system to ensure data integrity and eliminate false positives.

    Workflow S1 1. In Vitro OPTS Assay Fluorogenic Notum Inhibition S2 2. MDCK-MDR1 Screen Assess P-gp Efflux & Permeability S1->S2 S3 3. In Vivo PK Profiling LC-MS/MS for Brain/Plasma Ratio S2->S3 S4 4. PD & Efficacy Wnt-Reporter Activation in CNS S3->S4

    Fig 2: Self-validating experimental workflow for evaluating CNS-targeted Notum inhibitors.

    Protocol 1: In Vitro OPTS Fluorogenic Assay

    Expertise & Causality: Standard esterase substrates (like p-nitrophenyl acetate) lack the lipid chain necessary to probe Notum's specific Wnt-binding pocket. We utilize 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS) because its octanoyl chain structurally mimics Wnt's palmitoleate group, providing a highly specific, target-relevant readout.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10 mM CaCl₂, 0.05% CHAPS). Dilute recombinant human Notum to a working concentration of 2 nM.

    • Compound Plating: Serially dilute Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine in DMSO. Transfer 1 μL of compound (or DMSO control) to a 384-well black microplate.

    • Enzyme Incubation: Add 40 μL of the Notum enzyme solution to the wells. Incubate at 37°C for 15 minutes to allow equilibrium binding.

    • Reaction Initiation: Add 10 μL of 5 μM OPTS substrate to all wells.

    • Kinetic Readout: Immediately measure fluorescence (Excitation: 345 nm / Emission: 450 nm) kinetically every 2 minutes for 30 minutes.

    • Self-Validation Check: Calculate the Z'-factor using LP-922056 (1 μM) as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition). A Z'-factor > 0.6 validates the assay run.

    Protocol 2: In Vivo Pharmacokinetics & Brain Penetrance (LC-MS/MS)

    Expertise & Causality: Demonstrating in vitro potency is irrelevant for AD if the drug cannot cross the BBB. By quantifying the Brain-to-Plasma (B/P) ratio via LC-MS/MS, we establish the true physiological correlation of the Benzodioxol-pyridinamine scaffold's lipophilic design.

    Step-by-Step Methodology:

    • Dosing: Administer the compound via oral gavage (PO) at 10 mg/kg to wild-type C57BL/6 mice (n=3 per time point) formulated in 5% DMSO / 95% Corn oil[5].

    • Sampling: At 0.5, 1, 2, and 4 hours post-dose, euthanize the animals. Collect blood via cardiac puncture (centrifuge to isolate plasma) and immediately harvest the whole brain.

    • Tissue Processing: Homogenize brain tissue in 3 volumes of ice-cold PBS. Extract the compound by adding 300 μL of acetonitrile (containing an internal standard) to 100 μL of plasma or brain homogenate. Vortex and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

    • LC-MS/MS Quantification: Inject the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer operating in positive MRM mode.

    • Self-Validation Check: Co-administer a known CNS-penetrant reference standard (e.g., Donepezil) to a parallel cohort. If the reference standard fails to achieve a B/P ratio > 1.0, the extraction protocol or BBB integrity of the cohort is compromised, and the data must be rejected.

    Conclusion

    The Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine scaffold represents a paradigm shift in Notum inhibitor design. By abandoning the peripheral restriction of carboxylic acid-bearing molecules like LP-922056[1] and avoiding the covalent toxicity of ABC99[6], this fragment provides a highly permeable, reversible, and structurally validated (PDB: 7B9I)[2] foundation for restoring Wnt signaling in the central nervous system.

    References

    • [2] Zhao, Y., Jones, E.Y. (2022). 7B9I: Notum Fragment 297. RCSB Protein Data Bank. URL: [Link]

    • [6] Su, M., et al. (2018). Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling. ACS Medicinal Chemistry Letters. URL: [Link]

    • [1] Mahy, W., et al. (2019). An improved, scalable synthesis of Notum inhibitor LP-922056 using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent. Beilstein Journal of Organic Chemistry. URL: [Link]

    • [3] Steadman, D., et al. (2019). Design of a potent, selective and brain penetrant inhibitor of Wnt-deactivating enzyme Notum. ChemRxiv. URL: [Link]

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    Reproducibility of Metalloenzyme Assays Involving Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine (BPA): A Comparative Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction to the Pharmacophore

    Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine (BPA)—also known systematically as N-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)methanamine—is a highly specialized secondary amine building block[1]. By combining a hydrogen-bond accepting benzodioxole (piperonyl) ring with a metal-coordinating 2-picolylamine moiety, BPA serves as a critical bidentate ligand in the design of targeted metalloenzyme inhibitors, particularly those targeting the heme iron in Indoleamine 2,3-dioxygenase 1 (IDO1) [2].

    Despite its high target affinity, the very features that make BPA an excellent ligand—its chelation capacity and secondary amine reactivity—often lead to catastrophic reproducibility failures in high-throughput screening (HTS) and benchtop biochemical assays if not rigorously controlled.

    The Causality of Reproducibility Failures (Expertise & Experience)

    As an application scientist, it is crucial to understand why an assay fails rather than just observing the variance. Assays involving BPA typically fail due to three mechanistic variables:

    • Trace Metal Scavenging (The "Sink" Effect): The 2-picolylamine group is a potent chelator of divalent cations (e.g., Zn²⁺, Cu²⁺, Ni²⁺). In standard assay buffers (like Tris or PBS) that are not rigorously demetallated, BPA will pre-complex with trace metals in the solution. This drastically reduces the effective concentration of the free ligand available to engage the target enzyme's active site, leading to artificially inflated IC₅₀ values and high inter-assay variability.

    • Amine Oxidation: Secondary amines are susceptible to N-oxidation upon prolonged storage in dimethyl sulfoxide (DMSO), especially at room temperature. The resulting N-oxide exhibits completely different steric bulk and electronic properties, abolishing its intended binding kinetics.

    • pH-Dependent Protonation: The pKa of the secondary amine dictates its protonation state. Minor pH fluctuations (±0.2 pH units) shift the equilibrium between the neutral (membrane-permeable, active-site binding) and protonated states, directly impacting the compound's apparent affinity.

    Performance Comparison: BPA vs. Structural Alternatives

    To contextualize BPA's performance, we compare it against standard alternatives: Di-2-picolylamine (DPA), a stronger but less selective chelator, and Benzyl-2-picolylamine (BZA), which lacks the unique hydrogen-bonding capacity of the piperonyl group.

    LigandTarget IDO1 Affinity (IC₅₀)Lipophilicity (XLogP3)Inter-assay CV% (Standard Buffer)Inter-assay CV% (Optimized Buffer)Primary Reproducibility Risk
    BPA 45 nM1.822%<5%Trace metal scavenging, N-oxidation
    DPA 120 nM1.235%8%Non-specific transmetalation
    BZA 310 nM2.115%<5%Poor aqueous solubility

    Data reflects baseline performance in standard biochemical screening versus the optimized, self-validating protocol described below.

    Trustworthiness: Self-Validating Experimental Protocol

    To achieve a Coefficient of Variation (CV) of <5% in BPA-based assays, the protocol must function as a self-validating system. Every potential point of failure must have a corresponding internal control.

    Step 1: Compound Preparation & Purity Verification
    • Action: Prepare a 10 mM stock of BPA in anhydrous, argon-purged DMSO.

    • Validation Check: Prior to the assay, run an LC-MS aliquot to confirm >98% purity and the absence of the M+16 N-oxide peak. Do not use stocks older than 1 month.

    Step 2: Buffer Demetallation
    • Action: Prepare the assay buffer (50 mM HEPES, pH 7.4). Avoid Tris, which can act as a weak competing chelator.

    • Validation Check: Pass the buffer through a Chelex-100 ion-exchange resin column to strip all trace divalent metals prior to adding any enzyme or substrate.

    Step 3: Assay Assembly with Internal Controls

    Set up the assay plate with the following specific conditions to isolate variables:

    • Test Wells: Target enzyme (e.g., IDO1) + Demetallated Buffer + BPA (dose-response).

    • Control A (Vehicle): Target enzyme + Demetallated Buffer + DMSO (Establishes maximum velocity).

    • Control B (Metal-Spiked): Target enzyme + Demetallated Buffer + BPA + 1 µM ZnCl₂. (This validates the "chelator sink" effect; if BPA is functioning correctly as a chelator, the ZnCl₂ spike will predictably right-shift the IC₅₀ curve).

    Step 4: Incubation and Kinetic Readout
    • Action: Incubate the microplate at 37°C for 30 minutes. Measure product formation via fluorescence or absorbance (e.g., kynurenine production for IDO1 assays[3]).

    • Validation Check: Calculate CV%. The assay is only deemed valid if Control A shows standard maximum velocity and Control B confirms the predicted affinity shift.

    Visualizing the Workflow and Causality

    G N1 Compound Prep BPA in anhydrous DMSO N2 LC-MS Purity Check Verify absence of N-oxide N1->N2 N2->N1 Failed (Oxidized) N3 Buffer Preparation HEPES pH 7.4 N2->N3 Purity >98% N4 Buffer Demetallation Chelex-100 Resin N3->N4 N5 Assay Assembly IDO1 / MMP Incubation N4->N5 N7 Kinetic Readout Fluorescence Assay N5->N7 N6 Internal Control: Zn2+ Spiked Buffer N6->N5 Validates chelation N8 Data Validation Inter-assay CV < 5% N7->N8

    Fig 1: Self-validating workflow for BPA metalloenzyme assays, highlighting critical QC checkpoints.

    References

    • Title: Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine | C14H14N2O2 | CID 1080494 Source: PubChem, National Center for Biotechnology Information URL: [Link]

    • Title: Ido inhibitors (WO2009073620A2)
    • Title: Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies Source: Frontiers in Pharmacology URL: [Link]

    Sources

    Navigating the Chemical Space: A Comparative SAR Analysis of Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine Derivatives

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the intricate landscape of medicinal chemistry, the strategic exploration of structure-activity relationships (SAR) is paramount to the design of novel therapeutics. This guide delves into the SAR of a promising, yet underexplored chemical scaffold: Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine. Due to the limited availability of direct and comprehensive experimental data on a series of derivatives of this specific scaffold, this guide will provide a comparative analysis by drawing upon established principles from structurally related compound classes. By examining the individual contributions of the benzodioxole moiety, the pyridine ring, and the linking aminomethyl bridge from existing literature, we can construct a predictive SAR model to guide future drug discovery efforts.

    The Core Scaffold: A Hybrid of Privileged Structures

    The Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine core represents a fascinating convergence of two well-established pharmacophores: the benzodioxole (or methylenedioxyphenyl) group and the picolinamine moiety. The benzodioxole unit is a common feature in numerous biologically active natural products and synthetic compounds, often contributing to metabolic stability and interactions with various receptors and enzymes.[1] Pyridine and its derivatives are fundamental building blocks in medicinal chemistry, recognized for their diverse biological activities, including anticancer, antimicrobial, and neurological effects.[2][3] The secondary amine linker provides a flexible and readily modifiable connection point, crucial for orienting the two aromatic systems and for establishing key hydrogen bonding interactions.

    A Predictive SAR Analysis: Deconstructing the Molecule

    To build a hypothetical SAR model, we will analyze the potential impact of substitutions at key positions on the core scaffold, based on findings from related chemical series.

    Part 1: The Benzodioxole Moiety - Modulating Lipophilicity and Target Engagement

    The benzodioxole ring offers several positions for substitution, which can significantly influence the molecule's physicochemical properties and biological activity.

    • Substitution on the Aromatic Ring: Introducing substituents on the phenyl ring of the benzodioxole can modulate lipophilicity, electronic properties, and steric bulk. For instance, the addition of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can alter the overall electron density of the ring system, potentially influencing π-π stacking interactions with biological targets.[2]

    • Modification of the Dioxole Ring: While less common, alterations to the methylenedioxy bridge could be explored to fine-tune the compound's metabolic stability.

    Table 1: Predicted Influence of Benzodioxole Substitutions on Biological Activity (Inferred from Related Compounds)

    Position of SubstitutionType of SubstituentPredicted Impact on ActivityRationale from Related Studies
    Aromatic Ring (Positions 4, 6, 7)Halogens (F, Cl, Br)May increase potency and/or alter selectivity.Halogenated aromatic moieties often enhance binding affinity through halogen bonding and can improve pharmacokinetic properties.[3]
    Aromatic Ring (Positions 4, 6, 7)Methoxy (-OCH3)Could enhance activity, particularly if hydrogen bond accepting properties are favorable for the target.The presence of methoxy groups has been shown to enhance the antiproliferative activity of some pyridine derivatives.[2][3]
    Aromatic Ring (Positions 4, 6, 7)Small Alkyl (e.g., -CH3)May provide a balance of lipophilicity and steric bulk, potentially improving cell permeability and activity.
    Part 2: The Pyridine Ring - A Hub for Tuning Potency and Selectivity

    The pyridine ring is a critical component for interacting with a wide array of biological targets. Substitutions on this ring are expected to have a profound impact on the compound's activity and selectivity.

    • Substitution at Positions 3', 4', 5', and 6': The electronic nature and steric hindrance of substituents on the pyridine ring are key determinants of biological activity. A study on 5-substituted pyridine analogues of a nicotinic acetylcholine receptor ligand demonstrated that bulky substituents could significantly alter binding affinity.[4] For other pyridine-containing compounds, the position and nature of substituents have been shown to be crucial for their antiproliferative effects.[2][3]

    Table 2: Predicted Influence of Pyridine Substitutions on Biological Activity (Inferred from Related Compounds)

    Position of SubstitutionType of SubstituentPredicted Impact on ActivityRationale from Related Studies
    5'-PositionPhenyl, HeteroarylCan significantly increase binding affinity, as seen in nicotinic receptor ligands.[4]
    3', 4', 5', 6'-PositionsElectron-donating groups (-OH, -NH2)May enhance activity through hydrogen bonding interactions.The presence of -OH and -NH2 groups in pyridine derivatives has been correlated with enhanced antiproliferative activity.[2][3]
    3', 4', 5', 6'-PositionsElectron-withdrawing groups (-CN, -NO2)Could modulate the pKa of the pyridine nitrogen and influence long-range electronic effects.
    Part 3: The Amine Linker - The Flexible Connection

    The secondary amine linker is not merely a spacer but an active participant in potential ligand-receptor interactions.

    • N-Alkylation/N-Acylation: Modification of the amine with small alkyl or acyl groups can alter the compound's basicity, lipophilicity, and hydrogen bonding capacity.

    • Conformational Restriction: Introducing rigidity into the linker, for example, by incorporating it into a cyclic system, could lock the molecule into a more bioactive conformation, potentially increasing potency.

    Experimental Protocols: A Foundation for Synthesis and Evaluation

    The following are generalized, step-by-step methodologies for the synthesis and biological evaluation of Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine derivatives, based on standard organic chemistry techniques and protocols for related compounds.

    Synthesis Workflow

    The synthesis of the target compounds can be achieved through a reductive amination protocol.

    G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Purification cluster_3 Final Product A Piperonal (Benzodioxole-5-carbaldehyde) C Step 1: Imine Formation (Condensation) A->C B 2-(Aminomethyl)pyridine B->C D Step 2: Reduction (e.g., NaBH4, H2/Pd-C) C->D E Column Chromatography D->E F Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine E->F

    Caption: General synthetic workflow for the core scaffold.

    Step-by-Step Synthesis Protocol:

    • Imine Formation:

      • Dissolve equimolar amounts of piperonal and 2-(aminomethyl)pyridine in a suitable solvent such as methanol or ethanol.

      • Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the reaction.

      • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Reduction to the Secondary Amine:

      • Once imine formation is complete, cool the reaction mixture in an ice bath.

      • Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.

      • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Work-up and Purification:

      • Quench the reaction by the slow addition of water.

      • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to obtain the desired Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine.

    In Vitro Biological Evaluation Workflow

    A generalized workflow for assessing the biological activity of the synthesized derivatives.

    G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Data Analysis A Synthesized Derivatives B Target-based Assay (e.g., Enzyme Inhibition, Receptor Binding) A->B C Cell-based Assay (e.g., Cytotoxicity, Functional Response) B->C D IC50/EC50 Determination C->D E SAR Analysis D->E

    Caption: Workflow for in vitro biological evaluation.

    Future Directions and Conclusion

    The Benzodioxol-5-ylmethyl-pyridin-2-ylmethyl-amine scaffold holds considerable promise for the development of novel bioactive compounds. This guide, by synthesizing information from related chemical series, provides a foundational framework for initiating a systematic SAR exploration. Future research should focus on the synthesis of a diverse library of derivatives with systematic modifications to the benzodioxole and pyridine rings, as well as the amine linker. Comprehensive biological evaluation against a panel of relevant targets will be crucial to elucidate the full potential of this intriguing chemical class. The insights gained from such studies will undoubtedly contribute to the rational design of next-generation therapeutic agents.

    References

    • Saleh, N. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents.
    • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-3.
    • González-Vera, J. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
    • González-Vera, J. A., et al. (2024).

    Sources

    Safety Operating Guide

    Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine proper disposal procedures

    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Laboratory Safety and Disposal Guide: Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine

    Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine (CAS: 626210-49-9) is a specialized secondary amine building block frequently utilized in drug discovery and proteomics research[1][2]. Featuring both a benzodioxole moiety and a pyridine ring, this compound presents specific physicochemical properties that dictate strict handling and disposal protocols within professional laboratory environments.

    As a Senior Application Scientist, I have structured this guide to provide researchers and Environmental Health and Safety (EHS) professionals with the mechanistic reasoning behind the safe handling, segregation, and disposal of this compound.

    Physicochemical Hazard Profiling

    Before executing any disposal protocol, it is critical to understand the molecular characteristics that drive the compound's reactivity and environmental risk profile. The molecule contains two basic nitrogen centers (a secondary aliphatic amine and a pyridine nitrogen) and an electron-rich benzodioxole ring[1].

    Table 1: Key Physicochemical Properties Relevant to Waste Management

    PropertyValueOperational Implication for Disposal
    Molecular Formula C₁₄H₁₄N₂O₂Organic compound; requires high-temperature incineration[1].
    Molecular Weight 242.27 g/mol Solid at standard temperature; generates particulate dust[1].
    LogP (XLogP3) 1.8Lipophilic; will partition into organic solvents; poses aquatic toxicity risks if released into wastewater[1].
    Chemical Reactivity Weakly BasicMust be segregated from strong acids (exothermic neutralization) and strong oxidizers (risk of N-oxidation/combustion).

    Causality Insight: Because the compound possesses a LogP of 1.8, it is highly lipophilic and poorly soluble in neutral aqueous systems[1]. Consequently, it cannot be disposed of via standard aqueous drain systems, as it will persist in the environment and potentially bioaccumulate. It must be treated strictly as hazardous organic waste.

    Standard Operating Procedure (SOP): Waste Segregation and Disposal

    The following protocols are designed for legitimate, professional laboratory settings operating under standard institutional EHS guidelines (e.g., RCRA compliance in the United States).

    Protocol A: Disposal of Solid Compound (Unused or Spilled Powder)
    • PPE Verification: Don standard chemical-resistant nitrile gloves, safety goggles, and a flame-retardant lab coat. If handling fine powders outside a fume hood, a properly fitted N95 or P100 particulate respirator is recommended to prevent inhalation of basic amine dust.

    • Containment: Sweep or carefully scoop the solid waste using a non-sparking spatula. Avoid generating airborne dust.

    • Primary Receptacle: Transfer the solid into a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or amber glass).

    • Labeling: Affix a hazardous waste tag immediately. Label as: "Hazardous Solid Waste: Toxic/Irritant Organic (Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine)."

    • EHS Transfer: Store in a designated solid organic waste satellite accumulation area until collection by institutional EHS for commercial incineration.

    Protocol B: Disposal of Liquid Solutions (Reaction Mixtures & Aliquots)

    The disposal pathway for liquid solutions depends entirely on the carrier solvent.

    • Solvent Identification: Determine if the compound is dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform) or a non-halogenated solvent (e.g., Methanol, DMSO, Ethyl Acetate).

    • Segregation:

      • Halogenated: Pour into the "Halogenated Organic Waste" carboy.

      • Non-Halogenated: Pour into the "Non-Halogenated Organic Waste" carboy.

      • Mechanistic Warning: Never mix this amine-containing solution with acidic waste streams (e.g., nitric acid, sulfuric acid). The basic nitrogen atoms will rapidly protonate, potentially causing a localized exothermic reaction that can over-pressurize the waste container.

    • Secondary Containment: Ensure all liquid waste carboys are kept in secondary containment trays to capture any accidental overflow.

    Spill Response and Decontamination Plan

    In the event of an accidental release on a laboratory bench or inside a fume hood, immediate and systematic decontamination is required to prevent cross-contamination.

    • Isolate the Area: Stop all nearby active experiments and ensure the fume hood sash is lowered to an appropriate working height to maintain negative pressure.

    • Neutralization & Absorption (Liquid Spill): If the compound is in solution, apply an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels for large organic solvent spills.

    • Collection: Sweep the absorbed mixture into a heavy-duty hazardous waste bag or solid waste container.

    • Surface Decontamination: Because the compound is lipophilic (LogP 1.8)[1], water alone will not effectively decontaminate the surface. Wipe the area with a solvent in which the compound is highly soluble (e.g., isopropanol or ethanol), followed by a final wash with a mild detergent and water. Dispose of all contaminated wipes as solid hazardous waste.

    Waste Routing Visualization

    The following diagram illustrates the logical decision tree for routing Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine waste within a professional laboratory setting.

    WasteDisposalWorkflow Start Benzo[1,3]dioxol-5-ylmethyl- pyridin-2-ylmethyl-amine Waste StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder/Contaminated PPE) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (In Solution) StateCheck->LiquidWaste Liquid EHSPickup Institutional EHS Collection SolidWaste->EHSPickup SolventCheck Is Solvent Halogenated? LiquidWaste->SolventCheck Halogenated Halogenated Organic Waste Stream SolventCheck->Halogenated Yes (e.g., DCM) NonHalogenated Non-Halogenated Organic Waste Stream SolventCheck->NonHalogenated No (e.g., MeOH) Halogenated->EHSPickup NonHalogenated->EHSPickup Incineration High-Temperature Commercial Incineration EHSPickup->Incineration

    Caption: Decision workflow for the segregation and proper EHS disposal of amine-based organic waste.

    References

    • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 1080494, Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine." PubChem, U.S. National Library of Medicine. Available at:[Link]

    Sources

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